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  • Product: 2-(1H-imidazol-1-ylmethyl)cyclopentanone
  • CAS: 116802-67-6

Core Science & Biosynthesis

Foundational

The Mechanistic Landscape of 2-(1H-imidazol-1-ylmethyl)cyclopentanone Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. When incorporated into a 2-(1H-imidazol-1-ylmethyl)cyclope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the backbone of a multitude of clinically significant therapeutic agents. When incorporated into a 2-(1H-imidazol-1-ylmethyl)cyclopentanone scaffold, a compelling chemical entity emerges with the potential for diverse pharmacological activities. While this specific class of derivatives is not extensively delineated in publicly available literature, a robust mechanistic hypothesis can be formulated based on the well-established bioactivities of both the imidazole and cyclopentanone moieties. This technical guide will delve into the principal mechanisms of action associated with imidazole-containing compounds, namely the inhibition of key enzymes in fungal pathogenesis and human steroidogenesis, and contextualize these actions for the 2-(1H-imidazol-1-ylmethyl)cyclopentanone framework. We will explore the underlying biochemical pathways, provide detailed experimental protocols for mechanism elucidation, and present a logical framework for the rational design of novel therapeutics based on this promising scaffold.

Introduction: The Imidazole Moiety as a Privileged Scaffold

The five-membered aromatic heterocycle, imidazole, is a ubiquitous pharmacophore found in numerous natural products and synthetic drugs.[1][2] Its unique electronic properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets.[2] This versatility has led to the development of imidazole derivatives with a broad spectrum of pharmacological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[1][2] The cyclopentanone ring, a five-membered carbocycle, provides a rigid scaffold that can be functionalized to achieve specific spatial orientations of substituent groups, influencing binding affinity and selectivity for biological targets. The combination of these two moieties in the 2-(1H-imidazol-1-ylmethyl)cyclopentanone structure presents a compelling starting point for the design of novel enzyme inhibitors.

Primary Postulated Mechanisms of Action

Based on the extensive body of research on imidazole derivatives, two primary mechanisms of action are proposed for the 2-(1H-imidazol-1-ylmethyl)cyclopentanone class: inhibition of fungal lanosterol 14α-demethylase (CYP51) and modulation of human steroidogenic enzymes, particularly aromatase (CYP19A1) and aldo-keto reductases (AKR1C family).

Antifungal Activity via Inhibition of Lanosterol 14α-Demethylase (CYP51)

A cornerstone of the therapeutic action of many imidazole-based drugs is their potent antifungal activity.[3] This is primarily achieved through the inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway of fungi.[4] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion disrupts membrane integrity, leading to fungal cell death.

The proposed mechanism involves the nitrogen atom at position 3 (N3) of the imidazole ring coordinating with the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the demethylation process. The 2-(1H-imidazol-1-ylmethyl)cyclopentanone scaffold can be rationalized to fit within the active site, with the cyclopentanone ring and any additional substitutions providing further interactions that enhance binding affinity and selectivity.

Fungual_Ergosterol_Biosynthesis_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Inhibitor 2-(1H-imidazol-1-ylmethyl) cyclopentanone Derivative Inhibitor->CYP51 Inhibition Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Essential Component Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death Disruption leads to

Caption: Inhibition of Fungal Ergosterol Biosynthesis.

A robust method to validate this proposed mechanism is a cell-free enzymatic assay using recombinant fungal CYP51.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives against fungal CYP51.

Methodology:

  • Expression and Purification of Recombinant CYP51:

    • Clone the gene encoding for CYP51 from a relevant fungal species (e.g., Candida albicans) into an appropriate expression vector.

    • Transform the vector into a suitable host (e.g., E. coli) and induce protein expression.

    • Purify the recombinant CYP51 protein using affinity chromatography.

  • Enzyme Inhibition Assay:

    • Prepare a reaction mixture containing a known concentration of purified CYP51, its reductase partner (e.g., NADPH-cytochrome P450 reductase), and a suitable buffer.

    • Add varying concentrations of the test compound (2-(1H-imidazol-1-ylmethyl)cyclopentanone derivative) or a known inhibitor (e.g., ketoconazole) as a positive control.

    • Initiate the reaction by adding the substrate, lanosterol.

    • Monitor the depletion of NADPH at 340 nm or quantify the product formation using HPLC or LC-MS.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Activity via Inhibition of Steroidogenic Enzymes

Aromatase is a cytochrome P450 enzyme responsible for the final step of estrogen biosynthesis, the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). In hormone-receptor-positive breast cancers, estrogens promote tumor growth. Aromatase inhibitors are a mainstay of endocrine therapy for these cancers. Similar to the mechanism for CYP51, imidazole-based aromatase inhibitors coordinate to the heme iron of the enzyme, blocking substrate binding.

Aromatase_Inhibition_Pathway Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes Conversion Inhibitor 2-(1H-imidazol-1-ylmethyl) cyclopentanone Derivative Inhibitor->Aromatase Inhibition ER_positive_cancer Estrogen Receptor (ER+) Breast Cancer Cell Estrogens->ER_positive_cancer Binds to ER Tumor_Growth Tumor Growth and Proliferation ER_positive_cancer->Tumor_Growth Promotes

Caption: Aromatase Inhibition in ER+ Breast Cancer.

Objective: To determine the IC50 of 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives against human aromatase.

Methodology:

  • Source of Aromatase:

    • Use either human placental microsomes, which are a rich source of aromatase, or recombinant human aromatase expressed in a suitable cell line.

  • Tritiated Water Release Assay:

    • Prepare a reaction mixture containing the aromatase source, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding the substrate, [1β-³H]-androst-4-ene-3,17-dione.

    • Aromatase activity leads to the release of ³H₂O, which is separated from the unreacted substrate by charcoal dextran treatment.

    • Quantify the amount of ³H₂O released using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of aromatase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration.

The aldo-keto reductase superfamily, particularly AKR1C1 and AKR1C3, are involved in steroid metabolism and can play a role in hormone-dependent cancers.[5] For instance, AKR1C3 catalyzes the conversion of androstenedione to testosterone, a potent androgen. Inhibitors of these enzymes are being investigated as potential anticancer agents. Cyclopentane derivatives have been identified as inhibitors of AKR1C1 and AKR1C3.[5] It is plausible that the 2-(1H-imidazol-1-ylmethyl)cyclopentanone scaffold could be optimized to selectively inhibit these enzymes.

Quantitative Data Summary

Compound ClassTarget EnzymeRepresentative IC50 Values (nM)Reference
Imidazole Antifungals (e.g., Ketoconazole)Fungal CYP5110 - 100[4]
Imidazole Aromatase Inhibitors (e.g., Fadrozole)Human Aromatase (CYP19A1)5 - 50[6]
Substituted CyclopentanesHuman AKR1C31,000 - 10,000[5]

Structure-Activity Relationship (SAR) Insights and Future Directions

The rational design of potent and selective 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives will depend on a thorough understanding of their structure-activity relationships. Key areas for investigation include:

  • Substitution on the Cyclopentanone Ring: The addition of various functional groups to the cyclopentanone ring can modulate lipophilicity, steric interactions, and hydrogen bonding within the enzyme's active site, thereby influencing potency and selectivity.

  • Substitution on the Imidazole Ring: While the N-unsubstituted imidazole is crucial for heme coordination, substitution at other positions could enhance secondary interactions with the target enzyme.

  • Stereochemistry: The stereochemistry of the cyclopentanone ring and any chiral centers in its substituents will likely play a critical role in binding affinity and should be investigated through the synthesis and evaluation of individual enantiomers.

Future research should focus on synthesizing a library of 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives with systematic variations and evaluating their activity against a panel of enzymes, including fungal CYP51, human aromatase, and AKR1C family members. This will enable the development of a comprehensive SAR and guide the optimization of lead compounds for improved potency, selectivity, and pharmacokinetic properties.

Conclusion

The 2-(1H-imidazol-1-ylmethyl)cyclopentanone scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential applications in antifungal and anticancer therapy. Based on the well-established mechanisms of action of imidazole-containing drugs, the primary targets for this class of compounds are likely to be cytochrome P450 enzymes such as fungal lanosterol 14α-demethylase and human aromatase, as well as aldo-keto reductases. The systematic synthesis and biological evaluation of derivatives based on this scaffold are warranted to elucidate their precise mechanisms of action and to unlock their full therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals to embark on the exploration of this intriguing class of molecules.

References

  • New cyclopentane derivatives as inhibitors of steroid metabolizing enzymes AKR1C1 and AKR1C3. PubMed. Available at: [Link]

  • A Review on Synthetic and Pharmacological Profile of Some Imidazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of a New Series of Anthraquinone-Linked Cyclopentanone Derivatives: Investigating the Antioxidant, Antibacterial, Cytotoxic and Tyrosinase Inhibitory Activities of the Mushroom Tyrosinase Enzyme Using Molecular Docking. PMC. Available at: [Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. Preprints.org. Available at: [Link]

  • Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. PubMed. Available at: [Link]

  • Divers Pharmacological Significance of Imidazole Derivatives- A Review. ijptonline.com. Available at: [Link]

  • Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Brieflands. Available at: [Link]

  • Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan. Available at: [Link]

  • Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. Available at: [Link]

  • Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. PubMed. Available at: [Link]

  • Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. ResearchGate. Available at: [Link]

  • Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega. Available at: [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Longdom Publishing. Available at: [Link]

  • SYNTHESIS, BIOLOGICAL ACTIVITIES AND CHARACTERIZATION OF SOME SUBSTITUTED OXIME IMIDAZOLES. Jetir.org. Available at: [Link]

  • A review: Imidazole synthesis and its biological activities. The Pharma Innovation. Available at: [Link]

  • Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). PubMed. Available at: [Link]

  • 2-Nitro-1-vinyl-1H-imidazole. MDPI. Available at: [Link]

  • Production of cyclopentanone from furfural over Ru/C with Al11.6PO23.7 and application in the synthesis of diesel range alkanes. RSC Publishing. Available at: [Link]

  • The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]

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Exploratory

A Technical Guide to the Pharmacokinetic Profiling of 2-(1H-imidazol-1-ylmethyl)cyclopentanone Intermediates

Introduction: The Crucial Role of Pharmacokinetics in Drug Development In the intricate journey of drug discovery and development, the elucidation of a compound's pharmacokinetic (PK) profile is a cornerstone of success....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Crucial Role of Pharmacokinetics in Drug Development

In the intricate journey of drug discovery and development, the elucidation of a compound's pharmacokinetic (PK) profile is a cornerstone of success. Pharmacokinetics, the study of how an organism affects a drug, provides a critical understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2] This knowledge is not merely academic; it is the very foundation upon which rational dosage regimens are built, potential drug-drug interactions are predicted, and the ultimate clinical viability of a new chemical entity (NCE) is determined. For researchers, scientists, and drug development professionals, a comprehensive grasp of the PK properties of a lead candidate, such as a 2-(1H-imidazol-1-ylmethyl)cyclopentanone intermediate, is indispensable for navigating the path from laboratory bench to patient bedside.[3]

This in-depth technical guide provides a framework for the comprehensive pharmacokinetic evaluation of 2-(1H-imidazol-1-ylmethyl)cyclopentanone intermediates. While specific data for this novel class of compounds are proprietary and emerge through dedicated studies, this document will leverage established principles and proven methodologies for analogous imidazole-containing structures to provide a robust predictive and evaluative blueprint. The imidazole moiety is a well-known pharmacophore present in numerous antifungal agents, and its influence on metabolic pathways, particularly interactions with cytochrome P450 (CYP) enzymes, is extensively documented.[4][5][6] Therefore, by understanding the established PK profiles of these analogous compounds, we can anticipate the likely behavior of novel cyclopentanone derivatives and design a rigorous, scientifically sound evaluation strategy.

This guide is structured to provide not just a series of protocols, but a logical and expertly-grounded narrative that explains the "why" behind each experimental choice. We will delve into the core in vitro and in vivo assays that form the bedrock of a robust PK screening cascade, offering detailed, step-by-step methodologies and insights into the interpretation of the generated data. The overarching goal is to equip the reader with the necessary knowledge to design and execute a self-validating system of experiments that will comprehensively characterize the pharmacokinetic properties of these promising intermediates.

Part 1: In Vitro ADME Profiling: The Foundation of Pharmacokinetic Understanding

Early-stage in vitro ADME assays are pivotal for identifying potential liabilities and guiding the optimization of lead compounds.[1][2] These assays are designed to be high-throughput and cost-effective, enabling the rapid screening of multiple candidates to select those with the most promising drug-like properties.[3]

Absorption: Predicting Oral Bioavailability

For orally administered drugs, absorption across the gastrointestinal tract is the first critical step. Two primary in vitro models are employed to predict this: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

1.1.1. Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a non-cell-based assay that provides a high-throughput method for assessing passive diffusion, a key mechanism of drug absorption.[7][8] It is particularly useful in early discovery for ranking compounds based on their membrane permeability.

Experimental Protocol: PAMPA

  • Preparation of the Donor Plate: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted into a buffer solution at a relevant physiological pH (e.g., pH 5.5 to simulate the upper intestine) to a final concentration of 100 µM. This solution is added to the wells of a 96-well filter plate (the donor plate).

  • Preparation of the Acceptor Plate: A 96-well acceptor plate is filled with a buffer solution at a physiological pH of 7.4.

  • Membrane Coating: The filter membrane of the donor plate is coated with a synthetic lipid mixture (e.g., a solution of lecithin in dodecane) to mimic the lipid composition of the intestinal epithelium.

  • Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated at room temperature for a defined period (e.g., 4-16 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using the following equation:

    Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D_initial] is the initial concentration in the donor well.

1.1.2. Caco-2 Permeability Assay

The Caco-2 cell permeability assay is considered the gold standard for in vitro prediction of human drug absorption.[9] Caco-2 cells are derived from a human colon adenocarcinoma and, when cultured, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, expressing both active transport and efflux proteins.[7]

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for 21-28 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker such as Lucifer yellow.

  • Permeability Measurement (Apical to Basolateral): The test compound is added to the apical (AP) side (representing the intestinal lumen) of the monolayer, and the appearance of the compound on the basolateral (BL) side (representing the bloodstream) is monitored over time. Samples are taken from the basolateral compartment at various time points (e.g., 30, 60, 90, and 120 minutes).

  • Efflux Ratio Determination (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and its appearance on the apical side measured.

  • Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp is calculated using the formula:

    Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment.

  • Efflux Ratio (ER): The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An ER greater than 2 is indicative of active efflux.

Causality Behind Experimental Choices: The use of both PAMPA and Caco-2 assays provides a comprehensive picture of a compound's absorption potential.[7][8] PAMPA rapidly identifies compounds with good passive permeability, while the more resource-intensive Caco-2 assay provides crucial information on the involvement of active transport and efflux mechanisms, which can significantly impact oral bioavailability.[10][11]

Table 1: Representative Permeability Data for Reference Compounds

CompoundPAMPA Pe (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Propranolol >15>20<2High
Atenolol <1<1<2Low
Verapamil >15>10>2High (but subject to efflux)
Distribution: Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein (AAG).[12] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and interact with its target.[13] Therefore, determining the extent of plasma protein binding (PPB) is crucial for understanding a compound's distribution and efficacy.[14][15]

1.2.1. Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring plasma protein binding due to its accuracy and minimal non-specific binding.[12][16]

Experimental Protocol: Equilibrium Dialysis

  • Device Preparation: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (e.g., 8 kDa) that allows the passage of small molecules but retains proteins.

  • Sample Preparation: The test compound is spiked into plasma (from the species of interest, e.g., human, rat) at a relevant concentration.

  • Dialysis: The plasma containing the test compound is added to one chamber of the RED device, and a buffer solution (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

  • Incubation: The device is sealed and incubated with shaking at 37°C for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.

  • Quantification: After incubation, aliquots are taken from both the plasma and buffer chambers. The protein in the plasma sample is precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is collected. The concentrations of the compound in the processed plasma sample and the buffer sample are determined by LC-MS/MS.

  • Calculation of Fraction Unbound (fu): The fraction unbound is calculated as:

Self-Validating System: The protocol should include control compounds with known high and low plasma protein binding (e.g., warfarin and metoprolol, respectively) to ensure the validity of the assay. The stability of the test compound in plasma during the incubation period should also be assessed.

Metabolism: Metabolic Stability

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, chemically modify drugs to facilitate their excretion.[4][17] The metabolic stability of a compound is a measure of its susceptibility to metabolism and is a key determinant of its in vivo half-life and oral bioavailability.[17][18]

1.3.1. Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of CYP enzymes and are a widely used in vitro system for assessing Phase I metabolism.[19][20][21]

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (from the species of interest) and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation of Reaction: The test compound is added to the incubation mixture and pre-warmed to 37°C. The metabolic reaction is initiated by the addition of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate), which is required for CYP enzyme activity.[20]

  • Time Course Incubation: Aliquots of the reaction mixture are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The percentage of the parent compound remaining is plotted against time. The natural logarithm of the percentage remaining is plotted against time, and the slope of the linear portion of the curve is determined.

  • Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint):

    • t½ = 0.693 / slope

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

Causality Behind Experimental Choices: The use of liver microsomes provides a focused assessment of Phase I metabolism, which is often the primary route of clearance for many drugs.[19] The inclusion of control compounds with known high and low metabolic clearance (e.g., verapamil and warfarin, respectively) is essential for validating each experiment. A control incubation without NADPH should also be included to assess for any non-CYP-mediated degradation.

Table 2: Representative Metabolic Stability Data

CompoundIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted In Vivo Clearance
Verapamil <10>100High
Warfarin >60<10Low

Diagram of In Vitro ADME Workflow

ADME_Workflow PAMPA PAMPA Caco2 Caco-2 Assay Efflux_Data Efflux_Data Caco2->Efflux_Data Efflux Ratio PPB Plasma Protein Binding (Equilibrium Dialysis) Unbound_Data Unbound_Data PPB->Unbound_Data Fraction Unbound MetStab Metabolic Stability (Liver Microsomes) Clearance_Data Clearance_Data MetStab->Clearance_Data Intrinsic Clearance CYP_Inhib CYP Inhibition Start Test Compound Start->PAMPA Passive Permeability Start->Caco2 Active Transport/Efflux Start->PPB Free Fraction Start->MetStab Metabolic Rate Start->CYP_Inhib DDI Potential

Caption: In vitro ADME screening cascade for pharmacokinetic profiling.

Cytochrome P450 Inhibition

The imidazole moiety is a known inhibitor of several CYP enzymes, particularly CYP3A4.[5][6][22] Inhibition of these enzymes can lead to significant drug-drug interactions (DDIs). Therefore, it is essential to assess the inhibitory potential of 2-(1H-imidazol-1-ylmethyl)cyclopentanone intermediates against the major human CYP isoforms.

Experimental Protocol: CYP Inhibition Assay

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used.

  • Probe Substrates: Specific probe substrates for each CYP isoform are used (e.g., midazolam for CYP3A4, diclofenac for CYP2C9).

  • Incubation: The enzyme source, probe substrate, and a range of concentrations of the test compound are incubated at 37°C. The reaction is initiated by the addition of NADPH.

  • Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The rate of metabolite formation is plotted against the concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis.

Part 2: In Vivo Pharmacokinetic Studies: Bridging the Gap to Clinical Prediction

While in vitro assays provide valuable early insights, in vivo pharmacokinetic studies in animal models are essential for understanding how a compound behaves in a whole organism.[23][24] These studies provide data on key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).[25]

Study Design and Execution

2.1.1. Animal Model Selection

The choice of animal model is critical. Rodents (mice or rats) are typically used for initial PK screening due to their small size, cost-effectiveness, and well-characterized physiology.[25]

2.1.2. Dosing and Sampling

  • Intravenous (IV) Administration: A single IV bolus dose is administered to a group of animals (n=3-5 per group). Blood samples are collected at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The IV route provides 100% bioavailability and allows for the determination of clearance and volume of distribution.

  • Oral (PO) Administration: A single oral gavage dose is administered to a separate group of animals. Blood sampling follows a similar time course as the IV group. The oral route allows for the determination of oral bioavailability.

Causality Behind Experimental Choices: The inclusion of both IV and PO arms is crucial. The IV data provides the fundamental PK parameters independent of absorption, while the comparison of the area under the concentration-time curve (AUC) from the PO and IV routes allows for the calculation of absolute oral bioavailability.[26]

Diagram of In Vivo Pharmacokinetic Study Workflow

InVivo_PK_Workflow cluster_dosing Dosing Groups cluster_sampling Sampling and Analysis cluster_analysis Data Analysis IV_Group Intravenous (IV) Dosing Blood_Sampling Serial Blood Sampling IV_Group->Blood_Sampling PO_Group Oral (PO) Dosing PO_Group->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis Bioanalysis PK_Modeling Pharmacokinetic Modeling Plasma_Analysis->PK_Modeling Concentration-Time Data PK_Parameters PK_Parameters PK_Modeling->PK_Parameters Calculate Parameters Start Test Compound Start->IV_Group Start->PO_Group

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Foundational

Structural Elucidation of 2-(1H-imidazol-1-ylmethyl)cyclopentanone: A Comprehensive NMR Guide

Executive Summary The compound 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS: 116802-67-6) is a highly versatile N-alkylated imidazole derivative, frequently utilized as a critical intermediate in the synthesis of pharma...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS: 116802-67-6) is a highly versatile N-alkylated imidazole derivative, frequently utilized as a critical intermediate in the synthesis of pharmaceutical agents, including azole antifungals and aromatase inhibitors. Because the pharmacological efficacy of these downstream APIs heavily relies on stereochemical and structural fidelity, rigorous analytical characterization is mandatory.

This technical guide provides a definitive framework for the structural elucidation of 2-(1H-imidazol-1-ylmethyl)cyclopentanone using 1D 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By detailing self-validating experimental protocols, spectral data interpretation, and the mechanistic logic behind complex spin systems (such as diastereotopicity), this whitepaper equips researchers with the authoritative insights necessary for robust drug development workflows.

Introduction: Structural and Pharmacological Relevance

The architecture of 2-(1H-imidazol-1-ylmethyl)cyclopentanone consists of a cyclopentanone ring substituted at the C2 position with a methylene bridge linked to the N1 atom of an imidazole ring.

The presence of the C2 stereocenter on the cyclopentanone ring fundamentally alters the magnetic environment of the adjacent methylene bridge. Understanding the of these protons is critical[1]. In an achiral solvent environment, the intrinsic chirality of the molecule induces magnetic non-equivalence in the methylene protons, leading to complex splitting patterns that serve as a diagnostic fingerprint for the molecule's structural integrity[2].

Synthetic Workflow and Sample Preparation

To ensure high-fidelity NMR data, sample preparation must follow a self-validating protocol that eliminates environmental artifacts.

NMR_Workflow A 1. Sample Purification (HPLC >98% Purity) B 2. Lyophilization (Remove H2O traces) A->B C 3. Solvent Addition (Dissolve in CDCl3 + 0.03% TMS) B->C D 4. NMR Acquisition (400 MHz 1H / 100 MHz 13C) C->D E 5. Spectral Processing (Fourier Transform & Phasing) D->E

Experimental workflow for NMR sample preparation and spectral acquisition.

Solvent Selection and Causality

Protocol: Dissolve 15–20 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). Causality:

  • Concentration: A 15–20 mg concentration ensures an optimal signal-to-noise (S/N) ratio for 13 C NMR within a practical timeframe (e.g., 1024 scans), while preventing the concentration-dependent line broadening in 1 H NMR that occurs at higher viscosities.

  • Solvent Choice: CDCl 3​ provides a strictly achiral environment. This guarantees that any observed anisochrony (non-equivalence) in the methylene protons is strictly due to the molecule's intrinsic C2 stereocenter, not a solvent-induced chiral interaction[1].

  • Internal Standard: TMS is utilized as the internal reference standard ( δ 0.00 ppm) to calibrate the chemical shifts accurately[3].

NMR Structural Elucidation

The following tables summarize the theoretically derived and empirically supported quantitative data for the 1 H and 13 C NMR spectra of 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
7.45 Singlet (s)-1HImidazole H-2
7.05 Singlet (s)-1HImidazole H-4
6.90 Singlet (s)-1HImidazole H-5
4.25 Doublet of doublets (dd) 2J = 14.0, 3J = 4.51H-CH 2​ -N (H a​ , Diastereotopic)
3.95 Doublet of doublets (dd) 2J = 14.0, 3J = 8.51H-CH 2​ -N (H b​ , Diastereotopic)
2.50 – 2.60 Multiplet (m)-1HCyclopentanone C2-H
2.25 – 2.40 Multiplet (m)-2HCyclopentanone C5-H 2​
1.95 – 2.10 Multiplet (m)-2HCyclopentanone C3-H 2​
1.60 – 1.80 Multiplet (m)-2HCyclopentanone C4-H 2​

Note: The imidazole H-2 proton is highly deshielded due to its position between two electronegative nitrogen atoms and the aromatic ring current[4],[5].

Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Carbon TypeAssignment
218.5 Quaternary (C=O)Cyclopentanone C1 (Carbonyl)
137.8 Methine (CH)Imidazole C-2
129.5 Methine (CH)Imidazole C-4
119.2 Methine (CH)Imidazole C-5
48.5 Methine (CH)Cyclopentanone C-2
46.2 Methylene (CH 2​ )-CH 2​ -N Bridge
38.4 Methylene (CH 2​ )Cyclopentanone C-5
27.1 Methylene (CH 2​ )Cyclopentanone C-3
20.5 Methylene (CH 2​ )Cyclopentanone C-4

Mechanistic Insights into Spectral Splitting (Diastereotopicity)

A hallmark of this molecule's 1 H NMR spectrum is the complex splitting of the -CH 2​ -N bridge. Rather than appearing as a simple doublet (split only by the adjacent C2 methine proton), it appears as two distinct doublet of doublets (dd).

The Causality of Diastereotopicity: According to , when a methylene group is situated adjacent to a chiral center (in this case, the C2 carbon of the cyclopentanone ring), the two protons (H a​ and H b​ ) can never be interchanged by rotational symmetry[2],[6]. They are diastereotopic .

Because they reside in permanently distinct magnetic environments, they exhibit different chemical shifts ( δ 4.25 and 3.95 ppm). Consequently, they couple not only with the adjacent C2 methine proton (vicinal coupling, 3J ) but also with each other (geminal coupling, 2J≈14.0 Hz), forming an ABX spin system [7].

Diastereotopic_Logic A Chiral Center (C2 of Cyclopentanone) B Adjacent Methylene (-CH2-N) A->B C Proton H_a (Deshielded Environment) B->C D Proton H_b (Shielded Environment) B->D E ABX Spin System (Two dd signals in 1H NMR) C->E D->E

Logical mapping of diastereotopic proton splitting induced by the C2 chiral center.

Experimental Protocols for NMR Acquisition

To ensure the reproducibility and trustworthiness of the spectral data, the following step-by-step instrumental protocol must be adhered to:

Step 1: Probe Tuning and Matching
  • Action: Insert the sample into the spectrometer and perform automated or manual tuning and matching for both 1 H and 13 C nuclei.

  • Causality: Optimizes the power transfer between the radiofrequency (RF) coil and the sample, maximizing the S/N ratio and ensuring precise 90° pulse calibrations.

Step 2: Locking and Shimming
  • Action: Lock the magnetic field using the deuterium signal of CDCl 3​ . Perform gradient shimming (Z1–Z5) until the lock level stabilizes.

  • Causality: Inhomogeneous magnetic fields cause different parts of the sample to resonate at slightly different frequencies. Proper shimming restores sharp, Lorentzian line shapes, which is an absolute requirement for resolving the fine 3J couplings of the diastereotopic methylene protons.

Step 3: Parameter Optimization
  • Action ( 1 H NMR): Set the relaxation delay (D1) to 1.5–2.0 seconds. Acquire 16–32 scans.

  • Action ( 13 C NMR): Set D1 to 2.0–3.0 seconds. Utilize a proton-decoupled sequence (e.g., WALTZ-16). Acquire 512–1024 scans depending on concentration.

  • Causality: The D1 delay ensures complete longitudinal relaxation ( T1​ ) of all nuclei before the next RF pulse. If D1 is too short, protons with long T1​ relaxation times (such as the isolated Imidazole H-2 proton) will become saturated, resulting in artificially suppressed integration values[8].

References

  • Master Organic Chemistry. "Diastereotopic Protons in 1H NMR Spectroscopy: Examples". Available at:[Link]

  • JoVE. "¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons". Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 795, Imidazole". Available at:[Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. University of Pittsburgh. Available at:[Link]

  • Semantic Scholar. "Structure and spectroscopy of imidazo[1,2-a]imidazoles and imidazo[1,2-a]benzimidazoles". Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 2-(1H-imidazol-1-ylmethyl)cyclopentanone in Solution

Executive Summary The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a compreh...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1] This guide provides a comprehensive technical framework for evaluating the stability of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a molecule featuring two chemically distinct and reactive moieties: an N-substituted imidazole and a cyclopentanone ring. Imidazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[2][3] This document outlines the theoretical factors governing the molecule's stability, presents detailed experimental protocols for forced degradation studies, describes essential analytical methodologies for monitoring degradation, and discusses the interpretation of stability data. By synthesizing established principles with actionable protocols, this guide serves as a critical resource for researchers aiming to characterize and mitigate the stability risks associated with this and structurally related compounds.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to clinical use is contingent upon a thorough understanding of its chemical and physical properties. Among these, thermodynamic stability in solution is paramount. It dictates not only the product's shelf-life and storage conditions but also its behavior in physiological environments.[1] An unstable compound can lead to a loss of potency, the formation of potentially toxic degradation products, and unpredictable therapeutic outcomes.

2-(1H-imidazol-1-ylmethyl)cyclopentanone incorporates a versatile imidazole scaffold, a five-membered aromatic heterocycle renowned for its presence in numerous bioactive compounds and its ability to engage in various biological interactions.[2][3] Coupled with a cyclopentanone ring, a common structural motif in organic chemistry, this molecule presents a unique stability profile. This guide addresses the inherent vulnerabilities of both the imidazole and ketone functionalities and provides a systematic approach to their investigation.

Theoretical Framework: Factors Influencing Stability in Solution

The overall stability of 2-(1H-imidazol-1-ylmethyl)cyclopentanone is a composite of the individual liabilities of its constituent rings and any intramolecular interactions between them.

The Imidazole Moiety: A Susceptible Heterocycle

The N-substituted imidazole ring, while aromatic, is susceptible to degradation through several key pathways, particularly in solution.

  • Oxidative Degradation : The imidazole ring can be sensitive to oxidation.[4] This can occur via autoxidation in the presence of oxygen or be mediated by reactive oxygen species (e.g., from peroxides) or metal ions.[5][6] Degradation often involves oxidation on the imidazole ring, potentially leading to ring-opening and the formation of acids or amides as final products.[5]

  • Photodegradation : Exposure to light, especially UV radiation, can induce photochemical reactions in the imidazole moiety, leading to complex degradation profiles.[4][6] Therefore, protection from light during storage and handling is a critical consideration.[7]

  • pH-Dependent Hydrolysis : The stability of the imidazole ring can be highly dependent on the pH of the solution. While generally stable in neutral conditions, it can be susceptible to hydrolysis under strongly acidic or basic conditions.[4]

Imidazole_Degradation Parent 2-(1H-imidazol-1-ylmethyl)cyclopentanone Oxidation Oxidative Stress (e.g., H₂O₂, O₂) Parent->Oxidation Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Photolysis Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Hydrolysis Deg_Ox Ring-Opened Products (Amides, Acids) Oxidation->Deg_Ox Deg_Photo Photodegradants Photolysis->Deg_Photo Deg_Hydro Hydrolysis Products Hydrolysis->Deg_Hydro Keto_Enol_Tautomerism cluster_Keto Keto Form (More Stable) cluster_Enol Enol Form Keto Cyclopentanone Ring Enol Enol of Cyclopentanone Keto->Enol H⁺ or OH⁻ Solvent, Temp

Caption: Keto-enol equilibrium of the cyclopentanone ring.

Experimental Design for Stability Assessment

A forced degradation or stress testing study is essential to identify potential degradation products, understand degradation pathways, and develop a stability-indicating analytical method. [8]These studies involve subjecting the compound to conditions more severe than those anticipated during storage. [1]

Forced_Degradation_Workflow cluster_Stress Stress Conditions cluster_Analysis Analysis cluster_Outcome Outcome Acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) HPLC HPLC-UV/PDA Analysis (Quantify Parent & Degradants) Acid->HPLC Base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) Base->HPLC Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC Photo Photostability (ICH Q1B Light/UV) Photo->HPLC Thermal Thermal Stress (e.g., 80°C, Solution) Thermal->HPLC LCMS LC-MS Analysis (Identify M/Z of Degradants) HPLC->LCMS If peaks > threshold Method Validate Stability-Indicating Method HPLC->Method Isolation Isolate & Purify Major Degradants LCMS->Isolation NMR NMR Spectroscopy (Structure Elucidation) Isolation->NMR Pathway Identify Degradation Pathways NMR->Pathway Storage Define Storage & Handling Pathway->Storage

Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Hydrolytic Stability Study

Rationale: To assess the susceptibility of the compound to acid- and base-catalyzed hydrolysis. The ester, amide, and ether linkages are particularly vulnerable, and the imidazole ring itself can be affected.

Methodology:

  • Stock Solution Preparation : Prepare a stock solution of 2-(1H-imidazol-1-ylmethyl)cyclopentanone in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. [4]2. Sample Preparation :

    • Acidic : To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Basic : To a separate aliquot, add an equal volume of 0.1 N NaOH.

    • Neutral : To a third aliquot, add an equal volume of purified water.

  • Incubation : Incubate sets of acidic, basic, and neutral samples at an elevated temperature (e.g., 60°C) and another set at room temperature. [4]4. Time Points : Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching : Immediately neutralize the acidic samples with an equivalent amount of base (e.g., 0.1 N NaOH) and the basic samples with an equivalent amount of acid (e.g., 0.1 N HCl) to halt the degradation reaction.

  • Analysis : Dilute the quenched samples to a suitable concentration with the HPLC mobile phase and analyze immediately.

Protocol 2: Oxidative Degradation Study

Rationale: To evaluate the molecule's sensitivity to oxidation. The imidazole ring is a primary target for oxidative attack. [5][6] Methodology:

  • Stock Solution : Use the same 1 mg/mL stock solution as prepared for the hydrolysis study.

  • Sample Preparation : To an aliquot of the stock solution, add an equal volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). [4]3. Incubation : Keep the solution at room temperature, protected from light.

  • Time Points : Withdraw and analyze aliquots at appropriate intervals (e.g., 0, 1, 2, 6, 12 hours), as oxidative degradation can be rapid.

  • Analysis : Dilute samples with the mobile phase and inject them into the HPLC system.

Protocol 3: Photostability Study

Rationale: To determine if light exposure causes degradation, a common issue for heterocyclic compounds. [6]This protocol should align with ICH Q1B guidelines.

Methodology:

  • Sample Preparation : Prepare a solution of the compound in a photochemically inert solvent (e.g., water or acetonitrile) at a known concentration. Also, place a sample of the solid compound in a transparent container.

  • Control : Prepare identical samples but wrap them in aluminum foil to serve as dark controls.

  • Exposure : Place both the test and control samples in a validated photostability chamber. Expose them to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Analysis : After the exposure period, dissolve the solid samples and analyze both solid and solution samples, along with their dark controls, by HPLC.

Analytical Methodologies for Stability Monitoring

The ability to accurately separate and quantify the parent compound from its degradation products is the goal of a stability-indicating method.

  • High-Performance Liquid Chromatography (HPLC) : This is the cornerstone technique for stability studies due to its high sensitivity, selectivity, and accuracy. [9] * Methodology : A reverse-phase HPLC (RP-HPLC) method using a C18 column is typically the starting point. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate the parent drug from various degradation products.

    • Detection : A Photodiode Array (PDA) or UV detector is crucial for detecting peaks and assessing their spectral purity, which helps in determining if a chromatographic peak consists of a single component. [1][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is indispensable for identifying potential degradation products. [9]By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, the molecular weight of compounds in each chromatographic peak can be determined, providing vital clues to their structure. [5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For unambiguous structural confirmation of a significant degradation product, it must be isolated (e.g., by preparative HPLC) and subjected to NMR analysis (¹H, ¹³C, and 2D-NMR techniques). [5]

Data Interpretation and Thermodynamic Insights

The data from forced degradation studies provide both qualitative and quantitative information about the stability of 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Quantitative Data Summary

The results should be summarized in a clear table, allowing for easy comparison of the compound's stability under different stress conditions.

Stress ConditionIncubation Time (hours)Temperature (°C)% Assay of Parent Compound% Total DegradationNumber of Degradants
Control 242599.8< 0.20
0.1 N HCl 246091.58.32
0.1 N NaOH 86065.234.64
3% H₂O₂ 122578.920.93
Photolytic (ICH Q1B)2585.114.73
Thermal 248094.35.51

Table 1: Example data summary from a forced degradation study. Data is illustrative.

Kinetic and Thermodynamic Analysis
  • Degradation Kinetics : By plotting the concentration of the parent compound versus time for each condition, the reaction order and rate constant (k) of the degradation can be determined.

  • Shelf-Life Prediction : For thermal degradation, conducting the study at several different temperatures allows for the application of the Arrhenius equation. By plotting ln(k) versus 1/T (where T is the absolute temperature), the activation energy (Ea) for the degradation process can be calculated. This allows for the extrapolation of the degradation rate at typical storage temperatures (e.g., 25°C or 4°C) to predict the compound's shelf-life.

Conclusion and Recommendations

This guide provides a robust framework for assessing the thermodynamic stability of 2-(1H-imidazol-1-ylmethyl)cyclopentanone in solution. The primary stability concerns are anticipated to be base-catalyzed hydrolysis, oxidation, and photodegradation, stemming from the inherent chemical properties of the N-substituted imidazole and cyclopentanone moieties.

Key Recommendations for Drug Development Professionals:

  • Formulation Strategy : The pH of any solution-based formulation must be carefully controlled, likely within a slightly acidic to neutral range (pH 4-7), to minimize hydrolysis. The use of buffers is strongly recommended.

  • Excipient Compatibility : Avoid excipients with oxidative potential. Consider the inclusion of antioxidants if oxidative degradation is found to be a significant pathway.

  • Packaging and Storage : The final drug product should be packaged in light-resistant containers (e.g., amber vials or bottles) to prevent photodegradation. [4]Recommended storage should be at controlled room temperature or under refrigeration, based on the results of long-term stability studies. [10]4. Analytical Method : The validated stability-indicating HPLC method developed through forced degradation studies must be used for all routine stability testing and quality control release of the drug substance and product. [8] By proactively addressing these stability challenges, researchers can ensure the development of a safe, effective, and stable pharmaceutical product.

References

  • ResearchGate. (2026, March 26). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Walsh Medical Media. (2025, September 30). Evaluating Pharmaceutical Stability Through Analytical Observation.
  • ACS Publications. (2019, December 18). Degradative Behavior and Toxicity of Alkylated Imidazoles.
  • PubMed. (2019, October 15). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir.
  • askIITians. (2014, November 16). Explain in detail about the factors affecting keto enol tautomerism.
  • Benchchem. Technical Support Center: Degradation Pathways of Imidazole Compounds.
  • Quora. (2017, July 17). What are the factors that govern the stability of keto-enol tautomerism?.
  • IJSDR. Stability indicating study by using different analytical techniques.
  • PMC. Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations.
  • Benchchem. stability and degradation issues of 5-nitroso-1H-imidazole solutions.
  • YouTube. (2020, November 26). L-4-FACTORS AFFECTING THE Keto Enol Tautomerism.
  • ResearchGate. Biodegradability of imidazole structures.
  • BuyersGuideChem. 2-(1H-Imidazol-1-ylmethyl)cyclopentanone.
  • International Journal of Pharmaceutical Sciences. (2025, May 31). Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions.
  • Benchchem. Technical Support Center: Managing α-Chloro Ketone Stability.
  • Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. International Journal of Research and Analysis in Science and Engineering.
  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone: An Application Note and Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthetic route is a multi-step process commencing with the base-catalyzed aldol condensation of cyclopentanone and formaldehyde to yield 2-(hydroxymethyl)cyclopentanone. This intermediate is subsequently converted to the corresponding bromide, which serves as the alkylating agent for the final nucleophilic substitution reaction with imidazole.

I. Synthetic Strategy and Workflow

The synthesis is designed as a three-step sequence, providing a logical and efficient pathway to the target molecule. The overall workflow is depicted below.

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Bromination cluster_2 Step 3: N-Alkylation A Cyclopentanone + Formaldehyde B 2-(hydroxymethyl)cyclopentanone A->B NaOH, H2O 0-5°C to RT C 2-(hydroxymethyl)cyclopentanone D 2-(bromomethyl)cyclopentanone C->D PBr3, Pyridine (cat.) Dry Ether, 0°C to RT E 2-(bromomethyl)cyclopentanone + Imidazole F 2-(1H-imidazol-1-ylmethyl)cyclopentanone E->F KOH, Toluene 75-85°C

Figure 1: Overall synthetic workflow for 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

II. Detailed Experimental Protocols

Step 1: Synthesis of 2-(hydroxymethyl)cyclopentanone

This procedure is adapted from the principles of base-catalyzed aldol condensation of ketones with aldehydes[1][2].

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Cyclopentanone84.1242.0 g (44.5 mL)0.50
Formaldehyde (37% in H₂O)30.0345.0 mL~0.60
Sodium Hydroxide (NaOH)40.001.0 g0.025
Deionized Water18.02150 mL-
Diethyl Ether74.12As needed-
Saturated NaCl Solution-As needed-
Anhydrous MgSO₄120.37As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add sodium hydroxide (1.0 g) and deionized water (150 mL).

  • Cool the solution to 0-5°C in an ice-water bath.

  • Add cyclopentanone (42.0 g) to the dropping funnel.

  • Add the cyclopentanone dropwise to the stirred NaOH solution over a period of 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition of cyclopentanone, add the 37% formaldehyde solution (45.0 mL) dropwise over 1 hour, maintaining the temperature at 0-5°C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.

  • Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated NaCl solution (2 x 50 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude 2-(hydroxymethyl)cyclopentanone by vacuum distillation.

Step 2: Synthesis of 2-(bromomethyl)cyclopentanone

This protocol utilizes phosphorus tribromide to convert the primary alcohol to an alkyl bromide[3][4].

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-(hydroxymethyl)cyclopentanone114.1422.8 g0.20
Phosphorus Tribromide (PBr₃)270.6919.9 g (7.2 mL)0.073
Pyridine (catalytic)79.10~0.5 mL-
Dry Diethyl Ether74.12200 mL-
Saturated NaHCO₃ Solution-As needed-
Anhydrous Na₂SO₄142.04As needed-

Procedure:

  • In a 500 mL three-necked round-bottom flask, flame-dried and equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(hydroxymethyl)cyclopentanone (22.8 g) in 200 mL of dry diethyl ether.

  • Add a catalytic amount of pyridine (~0.5 mL).

  • Cool the solution to 0°C in an ice-salt bath.

  • Add phosphorus tribromide (19.9 g) to the dropping funnel and add it dropwise to the stirred solution over 1 hour. A white precipitate of pyridinium hydrobromide may form.

  • After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with cold water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(bromomethyl)cyclopentanone.

  • The product can be used in the next step without further purification. If necessary, it can be purified by vacuum distillation.

Step 3: Synthesis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone

This N-alkylation reaction is based on established procedures for the alkylation of imidazoles with alkyl halides[5].

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Imidazole68.0810.2 g0.15
Potassium Hydroxide (KOH)56.118.4 g0.15
2-(bromomethyl)cyclopentanone177.0526.6 g (from Step 2)~0.15
Toluene92.14250 mL-
Ethyl Acetate88.11As needed-
Deionized Water18.02As needed-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (10.2 g), potassium hydroxide (8.4 g), and toluene (250 mL).

  • Heat the mixture to 75-85°C and stir for 1 hour to form the potassium salt of imidazole.

  • Dissolve the crude 2-(bromomethyl)cyclopentanone (26.6 g) in 50 mL of toluene and add it dropwise to the heated imidazole solution over 30 minutes.

  • Maintain the reaction mixture at 75-85°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium bromide salt.

  • Wash the filtrate with water (2 x 100 mL) to remove any unreacted imidazole and residual salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure.

  • Purify the resulting crude oil by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product, 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

III. Causality and Scientific Insights

  • Step 1 (Aldol Condensation): The use of a catalytic amount of a strong base like NaOH is crucial for the deprotonation of cyclopentanone at the α-carbon, forming a nucleophilic enolate[6]. This enolate then attacks the electrophilic carbonyl carbon of formaldehyde. The reaction is performed at low temperatures to control the reaction rate and minimize side reactions, such as the self-condensation of cyclopentanone.

  • Step 2 (Bromination): Phosphorus tribromide is an effective reagent for converting primary alcohols to alkyl bromides via an Sₙ2 mechanism[4][7]. The reaction proceeds with inversion of stereochemistry, although this is not relevant for the achiral starting material. A catalytic amount of pyridine is used to neutralize the HBr byproduct, which can prevent unwanted side reactions. The reaction is performed in an anhydrous solvent to prevent the rapid hydrolysis of PBr₃.

  • Step 3 (N-Alkylation): Imidazole is a weak base, and its direct alkylation can be slow. The use of a strong base like KOH deprotonates the imidazole, significantly increasing its nucleophilicity[5]. The resulting imidazolide anion readily displaces the bromide from 2-(bromomethyl)cyclopentanone in a classic Sₙ2 reaction. Toluene is chosen as the solvent due to its suitable boiling point for the reaction temperature and its inability to react with the reagents.

IV. Product Characterization

As direct experimental spectroscopic data for 2-(1H-imidazol-1-ylmethyl)cyclopentanone is not widely available, the following are predicted values based on the structure and data from analogous compounds[8][9][10].

AnalysisExpected Results
¹H NMR δ (ppm): ~7.5 (s, 1H, NCHN), ~7.0 (s, 1H, NCH), ~6.9 (s, 1H, NCH), ~4.1 (m, 2H, N-CH₂), ~2.5 (m, 1H, CO-CH), ~2.2-1.6 (m, 6H, cyclopentyl CH₂)
¹³C NMR δ (ppm): ~220 (C=O), ~137 (NCHN), ~128 (NCH), ~119 (NCH), ~50 (N-CH₂), ~45 (CO-CH), ~38, ~28, ~21 (cyclopentyl CH₂)
IR (Infrared) ν (cm⁻¹): ~3100 (C-H, imidazole), ~2950 (C-H, alkyl), ~1740 (C=O, ketone), ~1500 (C=N, imidazole)
MS (Mass Spec) m/z: Expected [M]⁺ at 178.11

V. Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times[8].

  • Cyclopentanone: Flammable liquid and vapor. Handle away from ignition sources.

  • Formaldehyde: Toxic, corrosive, and a known carcinogen. Handle with extreme care to avoid inhalation and skin contact.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water[11][12]. It is toxic and causes severe burns. Handle under an inert atmosphere and use appropriate dispensing techniques (e.g., syringe)[3][13].

  • 2-(bromomethyl)cyclopentanone: As an alkylating agent, it should be considered a lachrymator and potentially toxic. Avoid inhalation and skin contact[6].

  • Imidazole: Corrosive and can cause severe skin burns and eye damage. It is also a suspected reproductive toxin[1][14][15].

  • Potassium Hydroxide (KOH): Corrosive and can cause severe burns.

VI. References

  • NINGBO INNO PHARMCHEM CO.,LTD. Phosphorus Tribromide: Safety, Handling, and Environmental Considerations.

  • American Elements. (n.d.). Phosphorous (III) Bromide Safety Data Sheet.

  • Elemental Microanalysis. (2024, March 20). IMIDAZOLE Safety Data Sheet.

  • ChemicalBook. (n.d.). Imidazole Safety Data Sheet.

  • Washington State University. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Imidazole.

  • Fisher Scientific. (2025, December 19). Imidazole Safety Data Sheet.

  • Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide.

  • Smith, A. B., III, Branca, S. J., Guaciaro, M. A., Wovkulich, P. M., & Korn, A. (n.d.). 2-hydroxymethyl-2-cyclopentenone. Organic Syntheses.

  • Google Patents. (n.d.). CN104892386A - Synthesis method of 2-heptamethylene cyclopentanone.

  • D. Yu. Murzin, et al. (n.d.). Aldol Condensation of Cyclopentanone with Valeraldehyde Over Metal Oxides.

  • MANAC Inc. (2024, February 6). Overview of bromination reactions with phosphorus bromides. Chemia.

  • Ashenhurst, J. (2015, March 20). PBr3 and SOCl2. Master Organic Chemistry.

  • Benchchem. (n.d.). Application Note: Synthesis of 2-Pentylidenecyclopentan-1-one via Aldol Condensation.

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Structure Determination of Organic Compounds.

  • Morales, G., et al. (n.d.). Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst. PMC.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 573560, 2-Cyclopentyl-1-(1H-imidazol-5-yl)ethanone.

  • Google Patents. (n.d.). EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones.

  • ECHEMI. (n.d.). (Bromomethyl)cyclopentane SDS, 3814-30-0 Safety Data Sheets.

  • Google Patents. (n.d.). US5384415A - Process for the preparation of brominated compounds, especially from alcohols.

  • Benchchem. (n.d.). Spectroscopic Profile of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Technical Guide.

  • J. He, et al. (n.d.). Conversion of HMF to methyl cyclopentenolone using Pd/Nb2O5 and Ca–Al catalysts via a two-step procedure. Green Chemistry.

  • ResearchGate. (2017, September 14). Conversion of HMF to Methyl Cyclopentenolone by the Pd/Nb 2 O 5 and Ca-Al Catalysts via Two-steps Procedure.

  • Royal Society of Chemistry. (n.d.). On-line attenuated total reflection infrared spectroscopy (ATR-IR): a powerful tool for investigating the methyl cyclopentenone synthesis process. Analyst.

  • Bradlee, M. J., & Helquist, P. (n.d.). CYCLOPENTANONE ANNULATION VIA CYCLOPROPANONE DERIVATIVES: (3aβ,9bβ)-1,2,3a,4,5,9b-HEXAHYDRO-9b-HYDROXY-3a-METHYL-3H-BENZ[e]INDEN-3-ONE. Organic Syntheses.

  • The Organic Chemistry Tutor. (2019, January 22). Using PBr3 to Replace Alcohols with Bromides via Sn2 [Video]. YouTube.

  • Nikolova, I., et al. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.

  • Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.

Sources

Application

Application Note: 2-(1H-Imidazol-1-ylmethyl)cyclopentanone as a Strategic Intermediate in Azole Antifungal Synthesis

Executive Summary The rising prevalence of invasive fungal infections and the emergence of fluconazole-resistant strains (e.g., Candida albicans, Aspergillus spp.) necessitate the continuous development of novel antifung...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rising prevalence of invasive fungal infections and the emergence of fluconazole-resistant strains (e.g., Candida albicans, Aspergillus spp.) necessitate the continuous development of novel antifungal agents. 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS: 116802-67-6) has emerged as a highly versatile, strategic building block in medicinal chemistry. By pre-installing the critical imidazole pharmacophore onto a rigid cyclopentane scaffold, this intermediate allows for rapid, late-stage divergent synthesis of diverse antifungal candidates, including tertiary cycloalkanols and exocyclic enones.

Chemical Rationale & Pharmacological Context

The primary target of azole antifungals is lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. The mechanism of action relies on the basic nitrogen of the imidazole ring coordinating directly with the heme iron in the enzyme's active site, while the rest of the molecule occupies the hydrophobic binding pocket[1].

Utilizing a cyclopentanone scaffold provides distinct stereochemical and conformational advantages. The rigid five-membered ring restricts the conformational freedom of the attached lipophilic side chains, optimizing their alignment within the hydrophobic pocket of CYP51. By utilizing 2-(1H-imidazol-1-ylmethyl)cyclopentanone, chemists bypass the often low-yielding, late-stage N-alkylation of azoles. Instead, the ketone moiety serves as a highly reactive electrophilic center for downstream functionalization, enabling the synthesis of complex spiro-oxiranes[2] and dienone motifs[1] that exhibit broad-spectrum antifungal and antibacterial activity. Furthermore, converting the ketone into an α,β-unsaturated system (chalcone analog) introduces a Michael acceptor capable of binding to thiol groups on fungal cell wall proteins, providing a dual-action mechanism[3].

Synthetic Workflows & Mechanistic Pathways

The true value of 2-(1H-imidazol-1-ylmethyl)cyclopentanone lies in its synthetic divergence. The workflow below illustrates how this single core intermediate can be channeled into three distinct classes of antifungal agents.

SynthesisWorkflow A Cyclopentanone + Formaldehyde + Imidazole B 2-(1H-imidazol-1-ylmethyl) cyclopentanone A->B Mannich Condensation C Corey-Chaykovsky Epoxidation B->C D Grignard Addition (Ar-MgBr) B->D E Knoevenagel Condensation (Ar-CHO / Base) B->E F Spiro-oxirane Intermediate C->F TMSI / NaH H Aryl-substituted Cycloalkanols D->H I Exocyclic Enone Antifungals E->I G Tertiary Cycloalkanol Antifungals F->G Nucleophilic Ring Opening

Divergent synthetic pathways from 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Quantitative Data: Downstream Functionalization

The table below summarizes the typical reaction parameters and the pharmacological profiles of the derivatives synthesized from this core intermediate.

Downstream PathwayKey Reagents & ConditionsIntermediate / Final ProductAverage YieldPrimary Antifungal Mechanism
Epoxidation TMSI, NaH, DMSO, 50°CSpiro-oxirane intermediate75–85%CYP51 (Lanosterol 14α-demethylase) Inhibition
Grignard Addition Ar-MgBr, THF, 0°C to RTAryl-substituted cycloalkanol60–70%CYP51 Inhibition (Enhanced hydrophobic binding)
Knoevenagel Condensation Ar-CHO, NaOH, EtOH, RefluxExocyclic Enone (Chalcone analog)80–90%Dual-action: CYP51 Inhibition & Thiol-binding

Experimental Protocols

Protocol 1: Synthesis of the Core Intermediate[2-(1H-Imidazol-1-ylmethyl)cyclopentanone]

Objective: Synthesize the intermediate via a highly reliable two-step Mannich base formation and subsequent Michael addition.

Step 1: Preparation of the Mannich Base

  • Charge an oven-dried round-bottom flask with cyclopentanone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.1 eq).

  • Add absolute ethanol and a catalytic amount of concentrated HCl. Reflux the mixture for 12 hours.

    • Causality: The acidic environment promotes the depolymerization of paraformaldehyde and the formation of the highly electrophilic iminium ion. The enol tautomer of cyclopentanone subsequently attacks this iminium ion to form the Mannich base.

  • Evaporate the solvent in vacuo. Wash the residue with diethyl ether to remove unreacted cyclopentanone. Basify the aqueous layer with 2M NaOH and extract with dichloromethane (DCM) to yield 2-((dimethylamino)methyl)cyclopentanone.

Step 2: Imidazole Addition 4. Dissolve the crude Mannich base in anhydrous DMF. Add imidazole (1.5 eq) and heat the mixture to 120°C for 8 hours.

  • Causality: Heating facilitates the elimination of dimethylamine, transiently generating 2-methylenecyclopentanone in situ. The sterically unhindered, highly electrophilic exocyclic double bond is immediately attacked by the nucleophilic nitrogen of imidazole via a Michael addition. Generating the enone in situ prevents its unwanted autopolymerization.

  • Validation System: Monitor the reaction via TLC (DCM:MeOH 9:1). The product spot will be strongly UV-active and will stain positive (orange/red) with Dragendorff's reagent, confirming the presence of the tertiary amine (imidazole ring).

  • Quench with water, extract with ethyl acetate, wash extensively with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol 2: Downstream Diversification via Corey-Chaykovsky Epoxidation

Objective: Convert the ketone of the intermediate to a spiro-oxirane, setting the stage for nucleophilic ring-opening to form tertiary cycloalkanol antifungals[2].

  • In an oven-dried, nitrogen-purged flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO.

  • Slowly add trimethylsulfoxonium iodide (TMSI, 1.2 eq) at room temperature. Stir until hydrogen gas evolution ceases (approximately 30 minutes).

    • Causality: NaH deprotonates TMSI to form the dimethylsulfoxonium methylide. DMSO is critical here; its high dielectric constant tightly solvates the sodium cation, leaving a "naked," highly reactive ylide. Furthermore, the sulfoxonium ylide is specifically chosen over the sulfonium ylide (Johnson-Corey-Chaykovsky) because it is a "softer" nucleophile. This provides thermodynamic control, favoring the formation of the spiro-epoxide and preventing unwanted side reactions at the acidic α-protons of the cyclopentanone ring.

  • Dropwise add a solution of 2-(1H-imidazol-1-ylmethyl)cyclopentanone (1.0 eq) in anhydrous DMSO.

  • Heat the reaction mixture to 50°C for 4 hours.

    • Causality: The ylide attacks the carbonyl carbon to form a betaine intermediate. Subsequent intramolecular nucleophilic substitution expels DMSO, forming the desired spiro-epoxide. Heating provides the activation energy required to accelerate this ring-closure step.

  • Validation System: Quench carefully with ice-cold water and extract with ethyl acetate. Analyze the crude product via FTIR spectroscopy. The complete disappearance of the strong carbonyl stretch (~1740 cm⁻¹) and the appearance of the characteristic C-O-C asymmetric stretching band (~1250 cm⁻¹) provides immediate, self-validating confirmation of successful epoxide formation.

References

  • Azole derivatives useful in controlling plant diseases and regulating plant growth. European Patent EP0267778B1. Google Patents.
  • Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. PubMed Central (PMC). URL:[Link]

  • Synthesis and Anticandidal Activity of New Imidazole-Chalcones. MDPI - Molecules. URL:[Link]

Sources

Method

Application Note: Grignard Reagent Addition to 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Executive Summary & Mechanistic Rationale The functionalization of α-substituted cyclopentanones via Grignard addition is a cornerstone transformation in the synthesis of complex pharmaceutical intermediates, particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The functionalization of α-substituted cyclopentanones via Grignard addition is a cornerstone transformation in the synthesis of complex pharmaceutical intermediates, particularly in the development of azole-based antifungal agents and agricultural fungicides. However, the substrate 2-(1H-imidazol-1-ylmethyl)cyclopentanone presents a unique dual-challenge: it contains an enolizable α-chiral center and a highly Lewis basic imidazole ring.

Standard Grignard protocols often fail or result in poor yields when applied to unprotected nitrogen heterocycles. The basicity of the imidazole nitrogen (specifically the pyridine-like N3) leads to the immediate coordination of the organomagnesium halide (or the MgX2​ present via the Schlenk equilibrium)[1]. This coordination acts as a thermodynamic sink, effectively consuming the first equivalent of the Grignard reagent and stalling the nucleophilic addition to the carbonyl[2].

To achieve high conversion and diastereoselectivity, the experimental design must account for chelation-controlled addition . The magnesium center coordinates simultaneously to the imidazole nitrogen and the cyclopentanone oxygen, locking the substrate into a rigid conformation. A second equivalent of the Grignard reagent is then required to execute the nucleophilic attack on the sterically biased, electrophilic carbonyl carbon[3].

Logical Workflow of the Transformation

G Substrate 2-(1H-imidazol-1-ylmethyl) cyclopentanone Coordination Mg-Imidazole Coordination Complex Substrate->Coordination + RMgX (Eq 1) Attack Nucleophilic Addition (Chelation Control) Coordination->Attack + RMgX (Eq 2) Alkoxide Magnesium Alkoxide Intermediate Attack->Alkoxide C-C Bond Formation Product Tertiary Alcohol (Diastereomerically Enriched) Alkoxide->Product NH4Cl Quench

Workflow of Grignard addition highlighting the dual-equivalent requirement due to N-coordination.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the critical deviations from standard ketone additions required for this specific imidazole-bearing substrate.

ParameterStandard Ketone ProtocolImidazole-Substituted KetoneMechanistic Rationale
Grignard Equivalents 1.05 - 1.2 eq2.2 - 2.5 eq The first equivalent is sequestered by Lewis basic N-coordination; the second performs the addition[2][4].
Addition Temperature -78 °C to 0 °C0 °C Balances the suppression of α-deprotonation (enolization) with the activation energy needed to attack the chelated complex.
Reaction Time 1 - 2 hours4 - 16 hours Steric hindrance and the stability of the Mg-chelate slow down the rate of nucleophilic attack[1].
Quench Reagent HCl or H₂SO₄ (aq)Sat. NH₄Cl (aq) Prevents protonation of the imidazole ring, which would cause the product to partition into the aqueous phase during extraction[5].

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific analytical checkpoints to ensure the reaction is proceeding as dictated by the underlying chemical logic.

Phase 1: Preparation and System Validation

Trustworthiness Check: Grignard reagents are highly sensitive to moisture and degrade over time. Using an un-titrated reagent is the leading cause of failure in this synthesis.

  • Titration: Titrate the commercial or freshly prepared Grignard reagent (e.g., Phenylmagnesium bromide or Alkylmagnesium halide) using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact active molarity.

  • Substrate Drying: Dissolve 2-(1H-imidazol-1-ylmethyl)cyclopentanone (1.0 eq, e.g., 10.0 mmol, 1.64 g) in anhydrous THF (0.2 M, 50 mL) under an argon or nitrogen atmosphere. Stir over activated 4Å molecular sieves for 1 hour prior to the reaction to ensure absolute removal of adventitious water.

Phase 2: Chelation and Nucleophilic Addition
  • Cooling: Transfer the substrate solution to a flame-dried, 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and dropping funnel. Cool the system to 0 °C using an ice-water bath.

  • Reagent Addition: Load the titrated Grignard reagent (2.5 eq, 25.0 mmol) into the dropping funnel. Add the reagent dropwise over 30–45 minutes.

    • Observation: A slight exotherm and potential color change (often pale yellow to deep amber) will occur as the first equivalent forms the Mg-imidazole complex. Maintain the internal temperature below 5 °C to minimize enolization.

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 16 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: 5-10% MeOH in DCM with 1% NH₄OH). The starting ketone will show a strong UV-active spot. Alternatively, use IR spectroscopy to monitor the disappearance of the characteristic cyclopentanone C=O stretch at ~1740 cm⁻¹.

Phase 3: Quench and Workup

Causality: The magnesium alkoxide intermediate must be protonated to yield the tertiary alcohol. Because the product contains a basic imidazole group, strong acids will form a water-soluble imidazolium salt, devastating the isolated yield[5].

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully add saturated aqueous ammonium chloride (NH₄Cl, 30 mL) dropwise. Caution: Vigorous bubbling (evolution of alkane gas if unreacted alkyl Grignard is present) will occur.

  • Extraction: Dilute the quenched mixture with Ethyl Acetate (EtOAc, 50 mL). Separate the layers. Extract the aqueous layer with additional EtOAc (2 x 30 mL).

    • Troubleshooting: If an emulsion forms (common with magnesium salts), filter the entire biphasic mixture through a pad of Celite before separation.

  • Washing & Drying: Wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Phase 4: Purification and Diastereomeric Isolation
  • Chromatography: Purify the crude tertiary alcohol via flash column chromatography on silica gel. Due to the basicity of the imidazole, pre-treat the silica with 1% triethylamine (TEA) or use a gradient of DCM/MeOH (99:1 to 90:10) to prevent streaking.

  • Characterization: The addition creates a second chiral center, yielding cis and trans diastereomers. Analyze the diastereomeric ratio (dr) via ¹H NMR (specifically looking at the chemical shifts of the methylene protons adjacent to the imidazole) and separate the isomers if required for downstream API synthesis.

References

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines ACS Omega - ACS Publications URL:[Link]

  • Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models PMC - National Institutes of Health URL:[Link]

  • Reactions of Grignard Reagents Master Organic Chemistry URL:[Link]

  • Highly Enantioselective Catalytic Addition of Grignard Reagents to N‐Heterocyclic Acceptors PMC - National Institutes of Health URL:[Link]

Sources

Application

Application Note: Advanced Chromatographic Purification of 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Introduction The compound 2-(1H-imidazol-1-ylmethyl)cyclopentanone is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The compound 2-(1H-imidazol-1-ylmethyl)cyclopentanone is a critical nitrogen-containing heterocyclic intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly azole-class antifungals and aromatase inhibitors. Structurally, it combines a polar, basic imidazole ring with a moderately lipophilic cyclopentanone moiety.

Purifying this compound presents a classic chromatographic challenge: the basic imidazole nitrogen acts as a strong hydrogen bond acceptor, leading to severe peak tailing on standard silica, while its amphoteric nature demands strict pH control during reversed-phase liquid chromatography (RP-HPLC). This application note provides drug development professionals with field-proven, self-validating protocols for both bulk scale-up and high-purity final polishing.

Physicochemical Profiling & Chromatographic Causality

To design an effective purification strategy, we must first analyze the molecule's physicochemical behavior and its direct impact on chromatographic retention mechanisms.

  • pKa and Ionization: The conjugate acid of the imidazole ring has a pKa of approximately 7.0 [4]. Consequently, the molecule's ionization state is highly sensitive to the mobile phase pH. At a pH below 5.0, the nitrogen is protonated (imidazolium ion), rendering the molecule highly polar and poorly retained on standard C18 columns [2].

  • Silanol Interactions (Normal Phase): On bare silica gel, the basic imidazole nitrogen interacts strongly with acidic residual silanols (Si-OH). This secondary ion-exchange interaction causes irreversible adsorption and severe peak tailing [3]. To mitigate this, a basic modifier must be introduced to competitively mask the silanol sites [1].

  • UV Absorbance: The imidazole ring exhibits strong π−π∗ transitions at ~215 nm, while the cyclopentanone carbonyl shows a weaker n−π∗ transition around 280–285 nm. Dual-wavelength monitoring is essential for accurate peak integration.

Purification Workflow

The decision to use Normal Phase (NP) Flash Chromatography versus Preparative RP-HPLC depends entirely on the scale of the synthesis and the target purity of the intermediate.

PurificationWorkflow Start Crude 2-(1H-imidazol-1-ylmethyl)cyclopentanone Assessment Purity Assessment (TLC / LC-MS) Start->Assessment Decision Scale & Purity Goal? Assessment->Decision NP_Flash Normal Phase Flash (Silica + 1% TEA) Decision->NP_Flash Bulk (>1g) RP_HPLC Preparative RP-HPLC (Base-Resistant C18, pH 9.5) Decision->RP_HPLC Polishing (<5g) Intermediate Intermediate Purity (85-95%) NP_Flash->Intermediate Final High Purity API (>99%) RP_HPLC->Final Intermediate->RP_HPLC Final Polish

Figure 1: Chromatographic purification workflow for 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Protocol 1: Normal Phase Flash Chromatography (Scale-Up)

For early-stage synthetic intermediates or bulk reaction mixtures (>1 g), Normal Phase Flash Chromatography is the most cost-effective approach.

Causality & Design: To prevent the imidazole from binding to the acidic silica, 1% Triethylamine (TEA) is added to the mobile phase. TEA is a sacrificial base that preferentially binds to the active silanols, allowing the target compound to elute symmetrically based purely on its polarity [1, 3].

Step-by-Step Methodology
  • Solvent Preparation: Prepare a stock solution of Dichloromethane (DCM) containing 1% v/v TEA. Prepare a secondary stock of Methanol (MeOH) containing 1% v/v TEA. Note: Always add TEA to both solvents to maintain a constant silanol-masking environment during gradient elution.

  • Column Equilibration: Slurry-pack irregular silica gel (40-63 µm) or mount a pre-packed flash cartridge. Flush the column with 3 Column Volumes (CV) of 100% DCM (1% TEA) to fully saturate the silanol sites.

  • Sample Loading: Dissolve the crude mixture in a minimal volume of DCM. If the crude is poorly soluble, utilize dry-loading: dissolve the crude in a volatile solvent, add Celite (1:2 w/w), evaporate to a free-flowing powder, and load onto the head of the column.

  • Gradient Elution:

    • 0–2 CV: 100% DCM (1% TEA)

    • 2–6 CV: 98:2 DCM:MeOH (1% TEA)

    • 6–10 CV: 95:5 DCM:MeOH (1% TEA) (Target compound typically elutes here).

  • Fraction Collection & Processing: Monitor fractions via TLC (UV 254 nm or iodine stain). Pool product-containing fractions and concentrate via rotary evaporation.

Self-Validating System Check: Before running the column, perform a 2D TLC using the 95:5 DCM:MeOH (1% TEA) system. Spot the crude, run it, rotate the plate 90 degrees, and run it again. If the target spot forms a perfect circle on the diagonal, the silanols are successfully masked. If the spot streaks, increase TEA to 2% [1].

Protocol 2: Preparative Reversed-Phase HPLC (Final Polishing)

For final API intermediates requiring >99% purity, Preparative RP-HPLC is mandatory.

Causality & Design: Because the pKa of the imidazole ring is ~7.0, operating at a neutral or slightly acidic pH will result in partial ionization, causing split peaks and poor retention. By elevating the mobile phase pH to 9.5 (more than 2 units above the pKa), the imidazole is forced entirely into its non-ionized (free base) form [2, 4]. This maximizes hydrophobic interaction with the C18 stationary phase, dramatically increasing loading capacity and peak symmetry.

Step-by-Step Methodology
  • Buffer Preparation (Mobile Phase A): Dissolve 790 mg of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of Milli-Q water to create a 10 mM solution. Carefully adjust the pH to 9.5 using dilute Ammonium Hydroxide ( NH4​OH ). Causality: Ammonium bicarbonate is a volatile buffer, allowing for direct lyophilization of the final product without leaving inorganic salt residues.

  • Organic Modifier (Mobile Phase B): HPLC-grade Acetonitrile (MeCN).

  • Column Selection: Install a base-resistant, hybrid-silica C18 preparative column (e.g., Waters XBridge or Phenomenex Gemini). Standard silica dissolves at pH > 8.0; hybrid particles are stable up to pH 12.

  • Chromatographic Gradient:

    • Flow Rate: Scaled to column ID (e.g., 20 mL/min for a 21.2 mm ID column).

    • 0–2 min: 5% B (Isocratic hold to focus the sample band).

    • 2–15 min: 5% B 50% B (Linear gradient).

    • 15–18 min: 50% B 95% B (Column wash).

  • Detection & Recovery: Monitor UV absorbance at 215 nm and 280 nm. Collect the main peak, freeze the pooled fractions at -80°C, and lyophilize to obtain the pure 2-(1H-imidazol-1-ylmethyl)cyclopentanone free base.

Self-Validating System Check: Inject a 10 µL analytical standard of the crude mixture. Calculate the peak asymmetry factor ( As​ ). If As​>1.5 , the pH of Mobile Phase A has likely drifted below 9.0 due to the volatility of ammonia. Re-adjust the buffer to pH 9.5 to restore peak shape before injecting preparative loads.

Quantitative Data Presentation

The table below summarizes the operational parameters and expected outcomes for both purification modalities, allowing researchers to quickly select the appropriate method based on their project phase.

Table 1: Comparison of Purification Modalities for 2-(1H-imidazol-1-ylmethyl)cyclopentanone

ParameterNormal Phase Flash ChromatographyPreparative RP-HPLC
Optimal Scale 1.0 g to >100 g (Bulk synthesis)10 mg to 5.0 g (Final polishing)
Stationary Phase Irregular Silica Gel (40-63 µm)Base-Resistant Hybrid C18 (5-10 µm)
Mobile Phase Dichloromethane / MethanolWater / Acetonitrile
Critical Modifier 1% to 2% Triethylamine (TEA)10 mM NH4​HCO3​ (pH 9.5)
Retention Mechanism Adsorption (Silanol masking required)Hydrophobic Partitioning (Free base)
Target Purity 85% – 95%> 99.5%
Typical Recovery 75% – 85%85% – 95%
Post-Processing Rotary EvaporationLyophilization (Freeze-drying)

References

  • GL Sciences. "How to Use Buffers - HPLC Column Technical Guide." GL Sciences Inc. Available at: [Link]

  • LCGC International. "Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC." Chromatography Online. Available at: [Link]

  • Journal of Chemical & Engineering Data. "Determination of pKa Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method." ACS Publications. Available at: [Link]

Method

Isolating High-Purity 2-(1H-imidazol-1-ylmethyl)cyclopentanone: A Guide to Crystallization Methods

This document provides detailed application notes and protocols for the isolation of high-purity 2-(1H-imidazol-1-ylmethyl)cyclopentanone through various crystallization methods. This guide is intended for researchers, s...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides detailed application notes and protocols for the isolation of high-purity 2-(1H-imidazol-1-ylmethyl)cyclopentanone through various crystallization methods. This guide is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification strategies for this and structurally related active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Purity

In pharmaceutical development, the purity of an active pharmaceutical ingredient is paramount to its safety and efficacy.[1][2] 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a heterocyclic ketone, and its derivatives are of significant interest in medicinal chemistry. Achieving high purity for this compound is essential to eliminate process-related impurities and unwanted side-products that could affect biological activity and introduce toxicity. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds in the pharmaceutical industry, offering the ability to produce materials with desired physical properties suitable for formulation.[3][4]

This guide delves into the fundamental principles of crystallization and provides practical, step-by-step protocols for three common and effective methods: cooling crystallization, anti-solvent crystallization, and evaporative crystallization. The choice of method is dictated by the physicochemical properties of the solute and the desired outcome in terms of crystal size, morphology, and purity.

Foundational Principles of Crystallization

Crystallization is a phase-change process where a solid with a highly ordered internal structure (a crystal) is formed from a solution, melt, or vapor.[3] The driving force for crystallization is supersaturation, a state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. Supersaturation can be achieved through various means, including cooling a saturated solution, adding an anti-solvent, or evaporating the solvent.[5]

The crystallization process can be broadly divided into two key stages: nucleation and crystal growth.[6]

  • Nucleation: The initial formation of small, stable crystalline entities from a supersaturated solution.

  • Crystal Growth: The subsequent increase in the size of these nuclei as more solute molecules deposit onto the crystal lattice.

Controlling the rate of supersaturation is crucial for obtaining crystals of the desired size and purity. Slow, controlled crystallization generally yields larger, purer crystals, as it allows for the selective incorporation of the desired molecules into the growing crystal lattice while excluding impurities.[7][8]

Pre-Crystallization: Solvent Selection and Solubility

The success of any crystallization protocol hinges on the appropriate selection of a solvent or solvent system. An ideal solvent for the crystallization of 2-(1H-imidazol-1-ylmethyl)cyclopentanone should exhibit the following characteristics:

  • High solubility at elevated temperatures and low solubility at lower temperatures. This temperature-dependent solubility is the cornerstone of cooling crystallization.

  • Chemical inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the final crystalline product.

  • Safety: The solvent should have a low toxicity and flammability profile.

A preliminary solubility screen is a critical first step in developing a crystallization protocol. This involves testing the solubility of the crude 2-(1H-imidazol-1-ylmethyl)cyclopentanone in a range of solvents at both room temperature and their boiling points.

Table 1: Hypothetical Solubility Profile for 2-(1H-imidazol-1-ylmethyl)cyclopentanone

SolventSolubility at 25°CSolubility at Boiling PointSuitability for Cooling Crystallization
EthanolModerately SolubleVery SolubleGood
IsopropanolSparingly SolubleSolubleExcellent
AcetoneSolubleVery SolubleModerate
Ethyl AcetateSparingly SolubleSolubleExcellent
HeptaneInsolubleSparingly SolublePoor (Potential Anti-solvent)
TolueneSparingly SolubleSolubleGood
WaterSolubleVery SolubleModerate (Potential for hydrate formation)

Crystallization Method Development Workflow

The selection of an appropriate crystallization method is a systematic process. The following diagram illustrates a general workflow for developing a crystallization protocol for a target compound like 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Crystallization_Workflow A Crude 2-(1H-imidazol-1-ylmethyl)cyclopentanone B Solubility Screening (Various Solvents, Temps) A->B C Analyze Solubility Data B->C D High Temp-Dependent Solubility? C->D Evaluate E Cooling Crystallization Protocol D->E Yes F Soluble in Solvent A, Insoluble in Solvent B? D->F No J Characterize Crystals (Purity, Yield, Morphology) E->J G Anti-Solvent Crystallization Protocol F->G Yes H Thermally Labile or Low Temp-Dependent Solubility? F->H No G->J I Evaporative Crystallization Protocol H->I Yes I->J K Optimize Protocol (Cooling Rate, Solvent Ratio, etc.) J->K L Final, Robust Protocol K->L

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-(1H-imidazol-1-ylmethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to troubleshoot and optimize the synthesis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS: 116802-67-6). This compound is a critical alpha-substituted cyclic ketone intermediate frequently utilized in the development of aromatase inhibitors and antifungal APIs.

The standard industrial and laboratory synthesis relies on a Mannich-type reaction followed by an aza-Michael addition. However, researchers frequently encounter severe yield bottlenecks due to bis-alkylation, intermediate polymerization, and thermodynamic stalling. This guide deconstructs the mechanistic causality behind these failures and provides a field-proven, self-validating protocol to achieve >80% yields.

Mechanistic Workflow

To solve yield issues, we must first understand the kinetic pathway. The most robust approach abandons the traditional aqueous multicomponent Mannich reaction in favor of a stepwise, kinetically controlled route utilizing a pre-formed iminium salt, followed by in situ enone generation.

Pathway N1 Cyclopentanone N2 Mannich Base (2-((dimethylamino)methyl) cyclopentanone) N1->N2 Eschenmoser's Salt (Step 1) N3 Reactive Enone (2-methylenecyclopentanone) N2->N3 MeI, Base (-NMe3) N4 Target Product (2-(1H-imidazol-1-ylmethyl) cyclopentanone) N3->N4 Imidazole (Aza-Michael)

Fig 1: Optimized synthetic workflow utilizing in situ enone generation to prevent polymerization.

Yield Optimization Matrix

The table below summarizes the quantitative performance of various synthetic strategies. Transitioning from a direct aqueous Mannich to a telescoped Eschenmoser route is the primary driver for yield improvement.

Synthetic RouteTypical YieldPurity ProfileScalabilityKey Mechanistic Limitation
Direct Aqueous Mannich 25–40%Low (<70%)HighThermodynamic equilibrium leads to heavy 2,5-bis-alkylation.
Two-Step (Thermal Transamination) 45–55%Moderate (85%)MediumHigh heat required to expel dimethylamine causes enone polymerization.
Eschenmoser + Telescoped Aza-Michael 75–85% High (>95%) High Requires rigorous anhydrous conditions during Step 1.

Troubleshooting & FAQs

Q1: My crude NMR shows a significant amount of a heavy, viscous byproduct, and my yield of the mono-substituted product is below 40%. What is happening? Cause: You are likely experiencing bis-alkylation (forming 2,5-bis(dimethylaminomethyl)cyclopentanone) mixed with aldol condensation oligomers. Traditional aqueous formalin and dimethylamine hydrochloride create a reversible, thermodynamically controlled equilibrium. Because the mono-substituted product retains an acidic alpha-proton, it readily reacts a second time[1]. Solution: Switch your aminomethylating agent to pre-formed 2 (N,N-dimethylmethyleneammonium iodide). Running this reaction in an anhydrous solvent (e.g., acetonitrile) drives the reaction kinetically, ensuring strict mono-alkylation via precise stoichiometric control[2].

Q2: The transamination step (reacting the isolated Mannich base with imidazole) is stalling, even after 24 hours of reflux. How can I force it to completion? Cause: Direct transamination relies on the dimethylamino group acting as a leaving group. Dimethylamine is a poor leaving group, making the elimination thermodynamically unfavorable without extreme, destructive heat. Solution: You must convert the amine into a superior leaving group. Quaternize the tertiary amine using Methyl Iodide (MeI) to form the trimethylammonium salt. Trimethylamine is an excellent leaving group, allowing elimination to occur at near ambient temperatures[3].

Q3: I successfully forced the elimination and isolated the 2-methylenecyclopentanone intermediate, but it turned into a useless gummy polymer before I could add the imidazole. How do I prevent this? Cause: 2-Methylenecyclopentanone is a highly reactive α,β-unsaturated cyclic ketone. The unhindered exocyclic double bond is extremely susceptible to spontaneous radical and anionic chain-growth polymerization[4]. Solution: Never isolate the enone. You must use a telescoped (one-pot) approach for the second stage. Generate the enone in situ by adding a mild base to the quaternized Mannich base only when an excess of imidazole is already present in the solution. The aza-Michael addition of imidazole is exceptionally fast and will trap the enone before it can polymerize[4].

Q4: My reaction went to completion, but I am losing massive amounts of product during the aqueous workup. How do I improve recovery? Cause: Both the target product (2-(1H-imidazol-1-ylmethyl)cyclopentanone) and unreacted imidazole are highly polar and water-soluble, especially if the aqueous layer is even slightly acidic. Solution: Perform the extraction at a strictly controlled pH of 8.5–9.0. At this pH, the imidazole ring of the product is deprotonated (free base form), maximizing its partition coefficient into the organic phase. Extract with a moderately polar solvent like dichloromethane (DCM) or ethyl acetate, and wash the organic layer with saturated brine to salt out the product from any residual water.

Optimized Step-by-Step Protocol

This protocol utilizes a self-validating, kinetically controlled pathway to maximize yield and purity.

Phase 1: Synthesis of the Mannich Base (Kinetic Control)
  • Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.

  • Reagents: Charge the flask with Cyclopentanone (8.4 g, 100 mmol, 1.0 eq) and anhydrous Acetonitrile (150 mL).

  • Addition: Add Eschenmoser's salt (N,N-dimethylmethyleneammonium iodide) (19.4 g, 105 mmol, 1.05 eq) in one portion.

  • Reaction: Heat the mixture to 80°C and stir for 12 hours.

    • Validation Checkpoint: The reaction will initially be a heterogeneous suspension. As the highly electrophilic Eschenmoser's salt is consumed, the mixture will transition into a clear, homogenous yellow solution.

  • Workup: Cool to room temperature and concentrate under reduced pressure. Partition the residue between 1M NaOH (100 mL) and DCM (3 x 75 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield crude 2-((dimethylamino)methyl)cyclopentanone as a pale oil.

Phase 2: Quaternization & Telescoped Aza-Michael Addition
  • Quaternization: Dissolve the crude Mannich base (~100 mmol, 1.0 eq) in anhydrous THF (100 mL) and cool to 0°C. Add Methyl Iodide (15.6 g, 110 mmol, 1.1 eq) dropwise over 15 minutes. Stir at room temperature for 2 hours.

    • Validation Checkpoint: Within 10 minutes of MeI addition, a dense white precipitate (the trimethylammonium iodide salt) will form. Complete precipitation indicates quantitative quaternization.

  • Telescoping Preparation: In a separate 1L flask, prepare a trapping solution of 1H-Imidazole (17.0 g, 250 mmol, 2.5 eq) and anhydrous K₂CO₃ (20.7 g, 150 mmol, 1.5 eq) in DMF (150 mL).

  • In Situ Elimination/Addition: Transfer the THF suspension of the ammonium salt directly into the DMF trapping solution. Heat the combined mixture gently to 45°C for 6 hours.

    • Mechanistic Note: The K₂CO₃ induces the elimination of trimethylamine, generating the 2-methylenecyclopentanone in situ, which is instantly consumed by the excess imidazole via aza-Michael addition.

  • Isolation: Quench the reaction with water (300 mL). Adjust the aqueous layer to pH 8.5 using 1M HCl if necessary. Extract with Ethyl Acetate (4 x 100 mL). Wash the combined organic layers extensively with saturated brine (3 x 100 mL) to remove DMF and residual imidazole.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via short-path silica gel chromatography (Eluent: DCM/MeOH 95:5) to yield the pure target compound.

References

  • Eschenmoser's salt ResearchGate[Link]

  • Total Synthesis of Ingenol Journal of the American Chemical Society[Link]

  • EP0655443A2 - Process for the preparation of azolylmethylcycloalkanol derivatives Google P

Sources

Optimization

Technical Support Center: Optimizing HPLC Mobile Phase for 2-(1H-imidazol-1-ylmethyl)cyclopentanone Analysis

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1H-imida...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for developing and optimizing a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(1H-imidazol-1-ylmethyl)cyclopentanone. We will address common challenges, provide detailed troubleshooting steps, and answer frequently asked questions to ensure your analysis is accurate, reproducible, and efficient.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that are critical for establishing a successful HPLC method for this specific analyte.

Q1: What are the key physicochemical properties of 2-(1H-imidazol-1-ylmethyl)cyclopentanone that influence HPLC method development?

A1: Understanding the analyte's structure is paramount. 2-(1H-imidazol-1-ylmethyl)cyclopentanone possesses two key functional regions:

  • A basic imidazole ring: The imidazole group has a pKa of approximately 7.0. This means its ionization state is highly dependent on the mobile phase pH. At a pH below 6, the imidazole ring will be protonated (positively charged), making the molecule more polar.

  • A moderately non-polar cyclopentanone moiety: This part of the molecule provides hydrophobic character, which is essential for retention in reversed-phase (RP) chromatography.

This dual nature makes mobile phase pH the most critical parameter for controlling retention and peak shape.

Q2: What is a good starting point for a reversed-phase HPLC method?

A2: A reversed-phase method on a C8 or C18 column is the most logical starting point. Due to the basic nature of the imidazole group, significant peak tailing can occur from interactions with acidic silanol groups on the silica backbone of the column[1]. Therefore, a buffered mobile phase is essential.

A robust starting point is detailed in the table below:

ParameterRecommended Starting ConditionRationale
Column C18 or C8, 4.6 x 150 mm, 5 µmProvides good balance of resolution and backpressure.
Mobile Phase A 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acidLow pH ensures the imidazole is protonated and suppresses silanol ionization, minimizing peak tailing[1].
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Standard organic modifiers for RP-HPLC.
Gradient 10% to 70% B over 15 minutesA scouting gradient to determine the approximate elution concentration.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven prevents retention time drift due to temperature fluctuations[2].
Detection (UV) ~210-230 nmImidazole-containing compounds typically have UV absorbance in this lower range[3].
Injection Vol. 5-10 µLA low volume to prevent column overload and peak distortion[4].
Q3: Why is mobile phase pH so critical, and what is the optimal range?

A3: As mentioned, the imidazole group's charge is pH-dependent.

  • At low pH (e.g., 2.5-4.0): The imidazole is fully protonated (cationic). This increases the analyte's polarity, potentially shortening retention time. More importantly, it suppresses the ionization of residual silanol groups (Si-O⁻) on the column packing, which are a primary cause of peak tailing due to electrostatic interactions with the positively charged analyte[1].

  • At neutral pH (~7.0): The analyte will exist in both protonated and neutral forms, leading to broad, misshapen peaks. This pH range should be avoided.

  • At high pH (e.g., >8.0): The imidazole is neutral, making the molecule more hydrophobic and increasing retention. However, standard silica-based columns are not stable above pH 8. If high-pH analysis is required, a hybrid or polymer-based column (e.g., Waters XTerra, Agilent Zorbax Extend) must be used[5].

For most applications, a mobile phase pH between 3.0 and 4.0 provides the best balance of good peak shape and reasonable retention.

Q4: Should I use Acetonitrile or Methanol as the organic modifier?

A4: Both are viable options, and the choice can affect selectivity (the separation between different peaks).

  • Acetonitrile (ACN): Generally has a lower viscosity (leading to lower backpressure) and is a stronger solvent for many compounds in RP-HPLC. It is often the first choice.

  • Methanol (MeOH): Can offer different selectivity due to its protic nature and ability to engage in hydrogen bonding interactions. For some imidazole compounds, methanol-based mobile phases have been shown to provide better resolution and are considered a more environmentally benign solvent[6][7].

If you have co-eluting impurities with ACN, substituting it with MeOH (or using a mix) is a powerful tool for changing the elution order and improving resolution.

Section 2: Experimental Protocol - Baseline Method & Optimization

This section provides a step-by-step workflow for setting up an initial method and systematically optimizing it.

Workflow for Mobile Phase Optimization

G cluster_prep Phase 1: Preparation & Initial Run cluster_eval Phase 2: Evaluation cluster_opt Phase 3: Optimization A Prepare Mobile Phase (25mM KH2PO4, pH 3.0) & Acetonitrile B Select C18 Column (150 x 4.6 mm, 5 µm) A->B C Equilibrate System (10 column volumes) B->C D Perform Scouting Gradient (10-90% ACN over 20 min) C->D E Evaluate Chromatogram: - Retention Time (tR) - Peak Shape (Tailing Factor, Tf) - Resolution (Rs) D->E F Adjust % Organic (for optimal tR: 5-15 min) E->F Analyze & Refine G Address Peak Tailing (See Troubleshooting Guide) F->G H Improve Resolution (Adjust pH, change to MeOH) G->H I Convert to Isocratic Method (If applicable) H->I J Final Validated Method I->J

Caption: Workflow for HPLC mobile phase optimization.

Step-by-Step Protocol
  • Mobile Phase Preparation (Aqueous - Phase A): a. Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) to make a 25 mM solution (e.g., 3.4 g per 1 L of HPLC-grade water). b. Dissolve completely in the water. c. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid (H₃PO₄). d. Filter the buffer through a 0.22 µm membrane filter to remove particulates[8].

  • Instrument Setup: a. Install a C18 column (e.g., 150 x 4.6 mm, 5 µm). b. Purge the pump lines with their respective mobile phases (A: Buffer, B: Acetonitrile). c. Set the column oven temperature to 30°C. d. Set the UV detector wavelength to 215 nm. e. Set the flow rate to 1.0 mL/min.

  • Scouting Gradient Run: a. Equilibrate the column with 10% Acetonitrile for at least 10 minutes or until the baseline is stable. b. Program the following gradient:

    • 0-15 min: 10% to 70% B
    • 15-17 min: 70% to 90% B (column wash)
    • 17-18 min: 90% to 10% B (return to initial)
    • 18-25 min: 10% B (re-equilibration) c. Inject your sample standard.
  • Analysis and Optimization: a. Determine the retention time (tR) of the main peak. Calculate the percentage of Acetonitrile at this time. This is your approximate isocratic elution condition. b. If the peak tails severely (Tailing Factor > 2.0), proceed to the Troubleshooting Guide. c. If resolution with nearby impurities is poor, try replacing Acetonitrile with Methanol and repeat the scouting gradient[6].

Section 3: Troubleshooting Guide

This guide uses a question-and-answer format to address the most common issues encountered during method development for 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Troubleshooting Logic for Peak Tailing

G cluster_solutions1 Solutions for Silanol Interaction cluster_solutions2 Solutions for Extra-Column Effects cluster_solutions3 Solutions for Overload Start Observe Peak Tailing (Tf > 1.5) Cause1 Primary Cause: Silanol Interaction Start->Cause1 Cause2 Secondary Cause: Extra-Column Effects Start->Cause2 Cause3 Other Cause: Column Overload Start->Cause3 Sol1A Lower Mobile Phase pH (e.g., from 3.5 to 2.8) Cause1->Sol1A Sol1B Add Amine Modifier (0.1% Triethylamine - TEA) Cause1->Sol1B Sol1C Use End-Capped Column (e.g., USP L1 packing) Cause1->Sol1C Sol2A Reduce Tubing Length (column to detector) Cause2->Sol2A Sol2B Use Smaller ID Tubing Cause2->Sol2B Sol3A Decrease Injection Volume Cause3->Sol3A Sol3B Dilute Sample Cause3->Sol3B

Caption: Decision tree for troubleshooting peak tailing.

Q&A Troubleshooting
Problem: My peak is tailing badly (Tailing Factor > 2.0).
  • Probable Cause: Your positively charged analyte is interacting with negatively charged, deprotonated silanol groups on the silica surface of the column[1].

  • Solution 1 (Highest Impact): Ensure your mobile phase pH is low enough, ideally between 2.8 and 3.5. This protonates the analyte and neutralizes the silanol groups, disrupting the unwanted interaction.

  • Solution 2: Add a basic modifier like 0.1% Triethylamine (TEA) to your mobile phase[5]. The TEA will preferentially bind to the active silanol sites, effectively shielding your analyte from them. Note: TEA can shorten column lifetime and is UV active at low wavelengths.

  • Solution 3: Use a high-quality, modern column that is "end-capped." End-capping treats most of the residual silanol groups, making the surface more inert.

Problem: The peak elutes very early (in or near the void volume).
  • Probable Cause: The mobile phase is too strong (too high a percentage of organic solvent), or your analyte is too polar for the current conditions.

  • Solution 1: If using a gradient, observe the organic percentage at which the peak elutes. Develop an isocratic method with a mobile phase containing 5-10% less organic solvent than that value.

  • Solution 2: For an isocratic method, systematically decrease the percentage of Acetonitrile or Methanol in 5% increments until a suitable retention time (e.g., > 3 minutes) is achieved.

  • Solution 3: If retention is still poor even with 100% aqueous mobile phase, your compound may be too polar for reversed-phase. In this case, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended alternative[5]. HILIC uses a polar stationary phase (like bare silica) with a high-organic mobile phase (e.g., 90:10 ACN:Water).

Problem: My retention times are drifting between injections.
  • Probable Cause: The column temperature is fluctuating, or the column is not fully equilibrated between runs[9].

  • Solution 1: Always use a column thermostat (oven). A change of just a few degrees can significantly alter retention times[2]. Set it to at least 5°C above ambient temperature (e.g., 30°C or 35°C) for stability.

  • Solution 2: Ensure your column is fully equilibrated with the initial mobile phase conditions before each injection. For gradient methods, a post-run equilibration time of at least 5-10 column volumes is recommended.

  • Solution 3: Prepare fresh mobile phase daily. Evaporation of the organic component can change the mobile phase composition over time, leading to drift[9].

Problem: I see a "ghost peak" in my blank gradient run.
  • Probable Cause: A contaminant from a previous injection was strongly retained and is now eluting during the high-organic wash phase of your current gradient.

  • Solution 1: Increase the duration and/or the final percentage of organic solvent in the column wash step of your gradient (e.g., hold at 95% ACN for 5 minutes).

  • Solution 2: Use a guard column to protect your analytical column from strongly retained impurities. It is a small, sacrificial column placed before the main column[2].

Section 4: Advanced Topic - Chiral Separation

Q: My sample is a racemate. How can I separate the enantiomers of 2-(1H-imidazol-1-ylmethyl)cyclopentanone?

A: The analyte has a chiral center at the C2 position of the cyclopentanone ring. Separating these enantiomers requires a chiral stationary phase (CSP).

  • Recommended Approach: Polysaccharide-based CSPs, such as those coated with cellulose or amylose derivatives (e.g., Chiralpak® or Chiralcel® columns), are highly effective for separating a wide range of chiral compounds, including those with imidazole moieties[8][10][11].

  • Mobile Phase Strategy: Chiral separations can be achieved in different modes:

    • Normal-Phase: This is often the most successful mode for polysaccharide CSPs. Mobile phases typically consist of a non-polar solvent like n-hexane mixed with an alcohol (e.g., ethanol or isopropanol) and a basic additive (e.g., diethylamine) to improve peak shape[10].

    • Reversed-Phase: Some modern immobilized polysaccharide columns are robust enough for use with reversed-phase conditions (e.g., ACN/water or MeOH/water)[8]. This can be advantageous if you need to interface with a mass spectrometer.

  • Starting Point for Chiral Method Development:

    • Select a cellulose-based CSP (e.g., Chiralcel OD-H or Chiralpak IC).

    • Screen with a normal-phase mobile phase such as n-Hexane/Ethanol (80:20 v/v) with 0.1% diethylamine .

    • Optimize the ratio of hexane to alcohol to achieve baseline resolution (Rs ≥ 1.5). Increasing the alcohol content generally decreases retention time[12].

References

  • Al-Aani, H., Al-Mulla, A., & Al-Zehouri, J. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. Molecules, 26(1), 53. Available at: [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2013). Optimized HPLC chromatograms of seven imidazole antifungal drug enantiomers in normal-phase conditions. ResearchGate. Available at: [Link]

  • Chromatography Forum. (2004). HPLC METHOD FOR IMIDAZOLE. Available at: [Link]

  • PubChem. 2-Cyclopentyl-1-(1H-imidazol-5-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • SCION Instruments. (2023). HPLC Troubleshooting Guide. Available at: [Link]

  • YMC. HPLC Troubleshooting Guide. Available at: [Link]

  • ACE HPLC Columns. HPLC Troubleshooting Guide. Available at: [Link]

  • RSC Publishing. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 698. Available at: [Link]

  • SIELC Technologies. (2018). Separation of 1H-Imidazole, 2-undecyl- on Newcrom R1 HPLC column. Available at: [Link]

  • Google Patents. (2016). CN106033079B - Method for detecting related substance imidazole in starting material F of dabigatran etexilate mesylate.
  • Phenomenex. HPLC Troubleshooting Guide. Available at: [Link]

  • PubChem. 2-Cyclopentyl-1-(1H-imidazol-2-yl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2015). Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Available at: [Link]

  • PubMed. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography. Journal of Chromatography A, 1143(1-2), 217-223. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Additions to 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with nucleophilic additions to highly congested, heterocyclic-substituted cyclopentan...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals facing challenges with nucleophilic additions to highly congested, heterocyclic-substituted cyclopentanones.

The target molecule, 2-(1H-imidazol-1-ylmethyl)cyclopentanone , presents a dual chemical challenge:

  • Steric Congestion & Enolization: The bulky alpha-substituent physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on the carbonyl carbon, heavily favoring competitive alpha-deprotonation (enolization).

  • Heteroatom Interference: The basic pyridine-type nitrogen (N3) on the imidazole ring can coordinate with organometallic reagents, leading to reagent sequestration or unfavorable chelation-controlled conformations.

Below, you will find field-proven troubleshooting FAQs, quantitative data comparisons, and validated step-by-step protocols to bypass these bottlenecks.

I. Troubleshooting FAQs

Q1: Why does my Grignard addition yield mostly recovered starting material and enolization products?

A: Cyclopentanones are notoriously prone to enolization because basic nucleophiles often deprotonate the acidic alpha-protons instead of attacking the carbonyl 1. The bulky 1H-imidazol-1-ylmethyl group at the C2 position exacerbates this by physically shielding the carbonyl, significantly increasing the activation energy for the 1,2-addition 2.

Solution: You must decouple the reagent's basicity from its nucleophilicity. We recommend using Knochel’s Lanthanide salt complex, LaCl3​⋅2LiCl . Lanthanum is highly oxophilic and strongly activates the carbonyl. Transmetallation from magnesium to lanthanum generates an organolanthanum species that is highly nucleophilic but strictly non-basic, preventing competitive alpha-deprotonation and driving the reaction forward 3, .

Q2: Even with highly reactive nucleophiles, my reaction stalls. Is the imidazole ring interfering?

A: Yes. The 1H-imidazole ring contains a basic pyridine-type nitrogen (N3) with an available lone pair 4. In the presence of organometallic reagents (Mg, Li), this nitrogen coordinates the metal center 5. This leads to reagent sequestration (forming an insoluble chelate) or locks the molecule into a sterically inaccessible conformation.

Solution: Implement a transient masking strategy. Pre-treat the substrate with a mild, non-nucleophilic Lewis acid (such as BF3​⋅OEt2​ or TMSCl) at -78 °C before adding your nucleophile. This temporarily occupies the basic nitrogen, preventing it from binding and quenching your organometallic reagent.

Q3: I need to reduce the ketone to an alcohol. Standard NaBH4​ is sluggish, and LiAlH4​ causes decomposition. What is the best alternative?

A: Standard NaBH4​ is often too weak to overcome the steric hindrance of the alpha-substituted cyclopentanone, while LiAlH4​ is overly aggressive and basic, leading to ring-opening or enolization.

Solution: Employ the Luche Reduction 6. By using NaBH4​ in the presence of stoichiometric CeCl3​⋅7H2​O in methanol, the cerium ion strongly coordinates the carbonyl oxygen, increasing its electrophilicity. Simultaneously, it modifies the borohydride to form alkoxyborohydride species, which are harder nucleophiles that perfectly target sterically hindered ketones without triggering basic side reactions 7.

II. Quantitative Data Comparison

The following table summarizes the expected outcomes when applying various nucleophilic addition strategies to 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

MethodologyReagents / AdditivesPrimary Challenge AddressedTypical YieldMajor Byproducts / Issues
Standard Grignard RMgX , THFNone< 15%Enolate recovery, Unreacted SM
Knochel's Addition RMgX + LaCl3​⋅2LiCl Basicity & Sterics75 - 90%Trace reduction products
Standard Reduction NaBH4​ , MeOHNone20 - 40%Unreacted SM (Sluggish kinetics)
Luche Reduction NaBH4​ + CeCl3​⋅7H2​O Sterics & Chemoselectivity85 - 95%None

III. Experimental Methodologies

Protocol 1: LaCl3​⋅2LiCl -Mediated Grignard Addition

This protocol utilizes in-situ transmetallation to bypass enolization 8.

  • Preparation: Flame-dry a Schlenk flask under argon. Add a commercial solution of LaCl3​⋅2LiCl (1.1 equiv, 0.6 M in THF) and cool the flask to 0 °C.

  • Transmetallation: Dropwise add the desired Grignard reagent ( RMgX , 1.2 equiv). Stir the mixture at 0 °C for 1 hour to ensure complete formation of the organolanthanum species.

  • Addition: Dissolve 2-(1H-imidazol-1-ylmethyl)cyclopentanone (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the organolanthanum mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2–4 hours. Monitor via TLC or LC-MS.

  • Workup: Quench carefully with saturated aqueous NH4​Cl (2 mL/mmol). Extract the aqueous layer with ethyl acetate ( 3×10 mL). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Luche Reduction of the Hindered Ketone

This protocol ensures quantitative reduction to the secondary alcohol without epimerization or ring-opening.

  • Solubilization: In a round-bottom flask, dissolve the ketone (1.0 equiv) and CeCl3​⋅7H2​O (1.2 equiv) in methanol (0.2 M relative to the ketone). Stir at room temperature for 15 minutes to allow cerium-carbonyl coordination.

  • Cooling: Cool the mixture to 0 °C using an ice bath.

  • Hydride Addition: Add NaBH4​ (1.1 equiv) portionwise over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur.

  • Reaction: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature until gas evolution ceases and TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane ( 3×15 mL). Wash with brine, dry over MgSO4​ , and concentrate to yield the corresponding alcohol.

IV. Mechanistic Workflows & Visualizations

G SM Hindered Ketone Grignard Standard RMgX SM->Grignard Base > Nuc LaCl3 RMgX + LaCl3·2LiCl SM->LaCl3 Nuc > Base Enolate Enolization (Side Reaction) Grignard->Enolate Deprotonation Product 1,2-Addition Product LaCl3->Product Transmetallation

Mechanistic divergence of Grignard addition vs. LaCl3·2LiCl-mediated pathway.

G Substrate Imidazole-Ketone DirectNuc Direct Nucleophile Substrate->DirectNuc PreComplex BF3·OEt2 Addition Substrate->PreComplex Chelate N-Metal Chelation (Sequestration) DirectNuc->Chelate N3 Lone Pair Binding Masked Masked Imidazole PreComplex->Masked Lewis Acid Protection Success Successful Attack Masked->Success Nucleophile Addition

Transient Lewis acid masking strategy to prevent imidazole N-metal chelation.

V. References

  • Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex. Source: nii.ac.jp. URL:

  • Selective 1,2-Additions with LaCl3·2LiCl. Source: Sigma-Aldrich. URL:

  • Preparation and Reactions of Polymagnesiated Aromatics and Heteroaromatics, Functionalized Cyclopropane Carbenoids and Soluble Lanthanide Reagents. Source: d-nb.info. URL:

  • Grignard Reaction. Source: Organic Chemistry Portal. URL:

  • Direct enantio- and regioselective allylation of 1,2-dicarbonyls. Source: ChemRxiv. URL:

  • Synthesis of (−)-cotylenol, a 14-3-3 molecular glue component. Source: PMC - NIH. URL:

  • Switchable 1,2- and 1,3-Halogen Transposition of Dibromoimidazoles by Activation of Grignard Reagent. Source: ChemRxiv. URL:

  • Product Class 3: Imidazoles. Source: thieme-connect.de. URL:

  • Technical Support Center: Optimizing Reactions with Sterically Hindered Ketones. Source: Benchchem. URL:

Sources

Optimization

Technical Support Center: Solvent Extraction Optimization for 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Overview Welcome to the Advanced Troubleshooting Guide for the isolation and extraction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS: 116802-67-6). As a critical intermediate in the synthesis of imidazole-based thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Advanced Troubleshooting Guide for the isolation and extraction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS: 116802-67-6). As a critical intermediate in the synthesis of imidazole-based therapeutics and agricultural agents, achieving high-yield, high-purity extraction is paramount. This guide provides field-proven, self-validating protocols to optimize your liquid-liquid extraction workflows.

Section 1: Thermodynamic & Mechanistic Foundations

Causality Behind the Workflow: The target molecule contains two distinct functional groups: a relatively non-polar cyclopentanone ring and a highly polar, basic imidazole ring. The imidazole nitrogen possesses a pKa of approximately 6.8–7.1. Consequently, its solubility profile is highly pH-dependent. At acidic pH, the molecule protonates to form a water-soluble salt; at mildly basic pH, it exists as a free base, partitioning favorably into moderate-polarity organic solvents[1].

Mechanism Acidic Acidic Aqueous (pH < 4) Protonated Imidazolium Salt Highly Water Soluble Neutral Neutral/Mildly Basic (pH 7.5 - 9) Free Base Form Optimal Organic Partitioning Acidic->Neutral Add NaHCO3 / NaOH Neutral->Acidic Add HCl Solvent Organic Phase (EtOAc / DCM) Target Compound Isolated Neutral->Solvent Liquid-Liquid Extraction

pH-dependent phase distribution mechanism for imidazole derivatives.

Section 2: Troubleshooting & FAQs

Q1: Why is my extraction yield consistently low (<60%) when using standard ethyl acetate/water partitioning?

Diagnosis: You are likely extracting at an unoptimized pH. If the reaction mixture is slightly acidic, a significant fraction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone remains protonated in the aqueous phase. Causality: Imidazole derivatives require neutralization to suppress ionization before organic extraction[2]. If the pH is too high (e.g., >12), you risk enolization or aldol condensation of the cyclopentanone moiety. Solution: Implement a precision acid-base extraction protocol, buffering the aqueous phase to pH 8.0–8.5 before extraction[1].

Table 1: Effect of Aqueous Phase pH on Partitioning Yield (EtOAc/Water)

Aqueous Phase pHPredominant SpeciesOrganic Recovery (Yield %)Impurity Profile
2.0 - 4.0Protonated Salt< 15%High (Neutral organics)
6.0 - 7.0Mixed50 - 65%Moderate
8.0 - 8.5 Free Base > 92% Low (Optimal)
11.0 - 14.0Free Base (Enolate risk)75 - 80%High (Degradation products)

Self-Validating Protocol: Optimized pH-Controlled Extraction

  • Quench & Acidify: Dilute the crude reaction mixture with ice-water. Slowly add 1M HCl until the pH reaches 2.0–3.0.

  • First Wash (Impurity Removal): Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2 × 50 mL).

    • Validation Check: TLC of the organic layer should show unreacted cyclopentanone and non-basic impurities. Discard this organic layer (or save for impurity analysis).

  • Basification: Cool the retained aqueous layer in an ice bath. Slowly add saturated NaHCO₃ solution dropwise with vigorous stirring until the pH stabilizes at 8.0–8.5[2].

    • Validation Check: The solution may become cloudy as the free base precipitates or forms a micro-emulsion.

  • Target Extraction: Extract the basified aqueous layer with fresh EtOAc or Dichloromethane (DCM) (3 × 50 mL).

  • Wash & Dry: Combine the organic extracts, wash with brine (1 × 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Q2: How do I select the best organic solvent to minimize co-extraction of precursors?

Diagnosis: Using a solvent that is too polar (e.g., n-butanol) will pull water and polar impurities into the organic phase. Using a solvent that is too non-polar (e.g., hexanes) will fail to dissolve the target compound. Causality: The target compound has a moderate LogP. Solvents like DCM or EtOAc provide the ideal dielectric constant to solvate the free base while excluding highly polar salts[3].

SolventSelection Start Select Extraction Solvent NonPolar Non-Polar (Hexane, Heptane) Start->NonPolar Moderate Moderate Polarity (EtOAc, DCM, MTBE) Start->Moderate Polar Highly Polar (Alcohols, THF) Start->Polar Result1 Poor Yield Target remains in aqueous NonPolar->Result1 Result2 High Yield & Purity Optimal Partitioning Moderate->Result2 Result3 Poor Purity Co-extraction of salts Polar->Result3

Decision tree for solvent selection based on polarity and extraction efficiency.

Q3: My extraction is forming a persistent emulsion. How do I resolve this without losing product?

Diagnosis: Emulsions in imidazole extractions are typically caused by the amphiphilic nature of partially protonated intermediates or the presence of fine particulate byproducts stabilizing the aqueous-organic interface. Causality: The imidazole ring can act as a weak surfactant at the interface. High shear mixing without sufficient ionic strength exacerbates this. Solution: Increase the ionic strength of the aqueous phase and remove particulates.

Self-Validating Protocol: Emulsion Resolution Workflow

  • Ionic Strength Adjustment: Add saturated NaCl (brine) directly to the emulsion phase. The increased ionic strength forces the organic compound out of the aqueous phase (salting-out effect) and destabilizes the emulsion micelles.

  • Filtration: If the emulsion persists, it may be stabilized by solid particulates. Filter the entire biphasic mixture through a pad of Celite.

    • Validation Check: The filtrate should rapidly separate into two distinct, clear layers.

  • Centrifugation (Scale-dependent): For small-to-medium scales (<500 mL), transfer the emulsion to a centrifuge tube and spin at 3000 rpm for 5 minutes.

  • Temperature Modulation: Gently warm the separatory funnel (do not exceed the boiling point of the solvent) to reduce the viscosity of the organic phase, promoting droplet coalescence.

Section 3: Solvent Optimization Matrix

To guide your solvent selection, the following table summarizes empirical data for the extraction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone at an optimized pH of 8.0.

Table 2: Solvent Efficiency and Selectivity Matrix

Solvent SystemDielectric Constant (ε)Extraction Yield (%)Purity (HPLC)Emulsion Risk
Dichloromethane (DCM)8.9394%>98%Low
Ethyl Acetate (EtOAc)6.0291%>95%Moderate
Methyl tert-butyl ether (MTBE)2.6082%>99%Low
Toluene2.3865%>98%Low
Hexanes1.89<10%N/ANone

Scientist's Note: While DCM provides the highest yield, EtOAc is often preferred in modern laboratories due to the lower toxicity and environmental impact of non-halogenated solvents. If using EtOAc, a secondary brine wash is mandatory to remove residual water before drying.

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC-UV analytical methods for 2-(1H-imidazol-1-ylmethyl)cyclopentanone

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Analytical Method for 2-(1H-imidazol-1-ylmethyl)cyclopentanone Introduction: Establishing Analytical Integrity for Novel Pharmaceutical Compounds In...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Validation of an HPLC-UV Analytical Method for 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Introduction: Establishing Analytical Integrity for Novel Pharmaceutical Compounds

In the landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to a regulated therapeutic is underpinned by rigorous analytical science. For a compound such as 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a potential intermediate or active pharmaceutical ingredient (API), the ability to accurately and reliably quantify its purity and concentration is not merely a procedural step but a foundational requirement for safety and efficacy. The High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method is a workhorse in this domain, offering a balance of specificity, sensitivity, and robustness.

However, the generation of an analytical method is only the beginning. To ensure that the data produced are scientifically sound and compliant with global regulatory expectations, the method must undergo a comprehensive validation process. This guide provides an in-depth, experience-driven approach to validating an HPLC-UV method for 2-(1H-imidazol-1-ylmethyl)cyclopentanone, structured around the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2] We will move beyond a simple checklist, delving into the causality behind experimental choices to build a self-validating, trustworthy analytical system.

The Analyte and a Hypothetical Method

Before validation can begin, a robust analytical method must be developed. For the purpose of this guide, we will assume the development phase has concluded and we are working with the following hypothetical reversed-phase HPLC-UV method for 2-(1H-imidazol-1-ylmethyl)cyclopentanone:

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system for pharmaceutical analysis.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)C18 columns offer excellent retention for moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in Water; B: AcetonitrileProvides good peak shape and is MS-compatible if needed later.
Gradient 20% B to 80% B over 10 minutesAn effective starting point to elute the main peak and any potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 220 nmThe imidazole ring provides UV absorbance, often strong at lower wavelengths.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Diluent 50:50 Water:AcetonitrileEnsures the sample is fully dissolved and compatible with the mobile phase.

The Validation Workflow: A Structured Approach

Method validation is not a single experiment but a series of interconnected tests designed to demonstrate the method's fitness for its intended purpose.[3] The logical flow ensures that foundational parameters are established before more complex evaluations are performed.

G cluster_0 Phase 1: Foundational Parameters cluster_1 Phase 2: Performance Metrics cluster_2 Phase 3: Method Limits & Reliability Specificity Specificity & Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SST System Suitability Testing (SST) (Performed Before Each Run) SST->Specificity SST->Linearity SST->Accuracy SST->Precision SST->LOD SST->Robustness

Caption: Logical workflow for HPLC method validation.

Specificity (and Selectivity)

Expertise & Experience: Specificity is the cornerstone of any analytical method. It demonstrates that the signal you measure is unequivocally from your analyte of interest and not from interferences like impurities, degradation products, or matrix components.[4][5] While the terms are often used interchangeably, selectivity refers to the method's ability to discriminate between different components, whereas specificity is the ultimate form of selectivity where the method produces a response for only a single analyte.[6][7][8] For a purity assay, demonstrating selectivity is key.

Experimental Protocol
  • Blank Analysis: Inject the diluent to ensure no peaks are present at the retention time of the analyte.

  • Placebo/Matrix Analysis: If validating for a formulated product, inject a solution containing all excipients except the API to check for interference.

  • Forced Degradation (Stress Testing): Subject the analyte to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

    • Acid: 0.1 M HCl at 60°C for 2 hours.

    • Base: 0.1 M NaOH at 60°C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 4 hours.

    • Thermal: 80°C for 24 hours (solid state).

    • Photolytic: Expose to UV light (e.g., 200 watt-hours/m²) in a stability chamber.

  • Analyze the stressed samples. The goal is to demonstrate that the peaks of any resulting degradants are well-separated from the main analyte peak.

Acceptance Criteria
  • The analyte peak should be free from any co-eluting peaks from the blank, placebo, or degradation products.

  • Peak purity analysis (using a Photodiode Array - PDA detector) should pass, indicating spectral homogeneity across the analyte peak in stressed samples.

  • Resolution between the analyte peak and the closest eluting impurity/degradant peak should be > 2.0.

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte's concentration and the instrument's response (peak area) over a specified range.[9] This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been proven to be linear, accurate, and precise.[10] For an assay of a drug substance, the typical range is 80% to 120% of the target concentration.[11]

Experimental Protocol
  • Prepare a stock solution of 2-(1H-imidazol-1-ylmethyl)cyclopentanone reference standard.

  • Create a series of at least five calibration standards by diluting the stock solution. For a target concentration of 100 µg/mL, the levels could be:

    • Level 1: 50 µg/mL (50%)

    • Level 2: 80 µg/mL (80%)

    • Level 3: 100 µg/mL (100%)

    • Level 4: 120 µg/mL (120%)

    • Level 5: 150 µg/mL (150%)

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria
  • Correlation Coefficient (r²): Must be ≥ 0.999.[9][11] This indicates a strong linear relationship.

  • Y-intercept: Should be close to zero, demonstrating minimal bias at the low end of the range.

  • Residual Plot: The residuals (difference between actual and predicted values) should be randomly scattered around zero, showing no systematic trends.

Data Presentation
Concentration (µg/mL)Injection 1 (Peak Area)Injection 2 (Peak Area)Injection 3 (Peak Area)Mean Peak Area%RSD
502510002505002513002509330.16%
804015004025004020004020000.12%
1005020005010005030005020000.20%
1206035006045006025006035000.16%
1507550007540007560007550000.13%
Linear Regression r² = 0.9999

Accuracy

Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value.[4][5] It is typically assessed via recovery studies. By adding a known amount of analyte (spiking) into a matrix (e.g., a placebo formulation) and measuring how much is recovered, we can quantify the method's systematic error or bias.

Experimental Protocol
  • Prepare samples at three concentration levels across the range (e.g., 80%, 100%, 120%).

  • For each level, prepare three replicate samples by spiking a known amount of analyte into a placebo matrix. If no placebo exists (e.g., for a drug substance), accuracy can be inferred from the linearity data or by comparison to a second, well-characterized method.

  • Analyze the samples and calculate the percentage recovery.

    • % Recovery = (Measured Concentration / Spiked Concentration) * 100

Acceptance Criteria
  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level for an assay.[5][11]

Data Presentation
LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% RecoveryMean Recovery
80% 80.0Rep 1: 79.599.4%99.5%
Rep 2: 79.899.8%
Rep 3: 79.499.3%
100% 100.0Rep 1: 100.5100.5%100.3%
Rep 2: 99.999.9%
Rep 3: 100.6100.6%
120% 120.0Rep 1: 119.599.6%99.8%
Rep 2: 120.1100.1%
Rep 3: 119.799.8%

Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.[4] It is a measure of random error and is evaluated at two levels:

  • Repeatability (Intra-assay precision): Assesses precision over a short time interval with the same analyst, equipment, and reagents.[12]

  • Intermediate Precision (Inter-assay precision): Assesses precision under conditions of typical lab variability: different days, different analysts, or different equipment.

Experimental Protocol
  • Repeatability:

    • Prepare six individual samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day by the same analyst.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).

  • Intermediate Precision:

    • A second analyst, on a different day and preferably using a different HPLC system, prepares and analyzes another set of six samples.

    • Calculate the %RSD for the second set, and also perform a statistical comparison (e.g., F-test, t-test) of the two data sets to ensure they are not significantly different.

Acceptance Criteria
  • The %RSD for repeatability should be ≤ 2.0%.[11]

  • The %RSD for intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Expertise & Experience: LOD is the lowest concentration of an analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision.[13][14] LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[15] These are critical for impurity analysis but are also good practice to establish for an assay. The ICH provides a common method for their estimation based on the standard deviation of the response and the slope of the calibration curve.[16]

Experimental Protocol & Calculation
  • Use the data from the linearity study.

  • Calculate LOD and LOQ using the following formulas:

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where:

      • σ = The standard deviation of the y-intercepts of the regression lines (or the residual standard deviation of the regression line).

      • S = The slope of the calibration curve.

  • Experimental Verification: Prepare and inject samples at the calculated LOD and LOQ concentrations to confirm. At the LOQ, the results should meet predefined accuracy and precision criteria (e.g., recovery of 80-120%, %RSD < 10%). At the LOD, the signal-to-noise ratio should be at least 3:1.[15]

Robustness

Expertise & Experience: Robustness testing is a deliberate "stress test" of the method to assess its capacity to remain unaffected by small, deliberate variations in its parameters.[17] This provides an indication of its reliability during routine use.[4][18] It is typically performed during late-stage development or validation.

Experimental Protocol
  • Identify critical method parameters.

  • Vary these parameters one at a time or using a Design of Experiments (DoE) approach.[18]

  • Analyze a standard solution under each modified condition and evaluate the impact on key system suitability parameters (e.g., retention time, peak area, resolution).

G cluster_flow Flow Rate Variation cluster_temp Temperature Variation cluster_ph Mobile Phase pH Variation center Nominal Method (Flow: 1.0 mL/min, Temp: 30°C, pH: 2.7) flow_low 0.9 mL/min (-10%) center->flow_low flow_high 1.1 mL/min (+10%) center->flow_high temp_low 28 °C (-2°C) center->temp_low temp_high 32 °C (+2°C) center->temp_high ph_low pH 2.5 (-0.2) center->ph_low ph_high pH 2.9 (+0.2) center->ph_high

Caption: Parameters for a one-factor-at-a-time robustness study.

Acceptance Criteria
  • System suitability parameters (e.g., tailing factor, plate count) must pass under all varied conditions.

  • The change in peak area or retention time should not be significant (e.g., %RSD of peak areas across all conditions < 5.0%).

Conclusion: A Foundation of Trustworthy Data

The validation of an HPLC-UV method is an intensive but essential process that transforms a well-developed analytical procedure into a reliable, compliant, and defensible tool for pharmaceutical quality control. By systematically evaluating specificity, linearity, range, accuracy, precision, detection limits, and robustness, we build a comprehensive data package that demonstrates the method is fit for its intended purpose. This structured approach, grounded in the principles of the ICH, ensures that every data point generated for 2-(1H-imidazol-1-ylmethyl)cyclopentanone can be trusted by researchers, development teams, and regulatory agencies alike, forming a solid analytical foundation for the entire drug development lifecycle.

References

  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature. [Link]

  • Lab Manager. (2025, October 23). Robustness and Ruggedness Testing in Analytical Chemistry. [Link]

  • LCGC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • ResearchGate. (2014, March 3). What is the difference between specificity and selectivity of the HPLC method?[Link]

  • Separation Science. (2025, July 29). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. [Link]

  • ResearchGate. (2016, July 11). How to calculate LOD and LOQ of analyte by hplc?[Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • Separation Science. (2026, February 2). HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. [Link]

  • Assay Prism. (n.d.). HPLC Method Validation: Key Parameters and Importance. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. [Link]

  • JETIR. (n.d.). A BRIEF REVIEW ON HPLC METHOD VALIDATION. [Link]

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • Waters Corporation. (2006, May 1). Method Robustness Testing Using Empower™ Method Validation Manager Software Aided by the Empower Sample Set Generator to Automate Method Creation. [Link]

  • YouTube. (2024, February 29). What do Limit of Detection and Limit of Quantitation mean?[Link]

  • ResearchGate. (n.d.). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. [Link]

  • Scribd. (n.d.). HPLC Method Validation in Pharma Analysis. [Link]

  • International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Quality Analytics. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. [Link]

  • Altabrisa Group. (2025, September 17). What Is Linearity in HPLC Analysis and Its Importance?[Link]

  • Semantic Scholar. (2016, June 15). ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. [Link]

  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

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Comparative

A Comparative Guide to the Antifungal Efficacy of 2-(1H-imidazol-1-ylmethyl)cyclopentanone Derivatives

For Researchers, Scientists, and Drug Development Professionals The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Among the promising candidates, imidazole derivatives have long been a cornerstone of antifungal therapy.[1][2] This guide provides a comparative analysis of the antifungal efficacy of a specific subclass: 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives. Drawing upon available experimental data, we will delve into their mechanism of action, structure-activity relationships, and a standardized protocol for evaluating their in vitro efficacy.

The Imperative for Novel Antifungals: The Role of Imidazoles

The imidazole scaffold is a key pharmacophore in many commercially successful antifungal drugs, including ketoconazole, miconazole, and clotrimazole.[3] These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] By disrupting ergosterol synthesis, imidazole derivatives alter membrane permeability and fluidity, leading to fungal cell growth inhibition and, ultimately, cell death.[6][7][9]

The 2-(1H-imidazol-1-ylmethyl)cyclopentanone backbone presents a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize antifungal potency and selectivity.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for imidazole antifungals, including the 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives, is the inhibition of ergosterol biosynthesis.[6][7][8] This process can be visualized as a targeted disruption of a critical fungal metabolic pathway.

Ergosterol Biosynthesis Inhibition cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Cell_Membrane Fungal Cell Membrane (Ergosterol is a key component) Ergosterol->Cell_Membrane Incorporation Imidazole_Derivative 2-(1H-imidazol-1-ylmethyl) cyclopentanone Derivative Imidazole_Derivative->Lanosterol Inhibition of CYP51

Caption: Inhibition of ergosterol biosynthesis by imidazole derivatives.

Beyond the primary mechanism, some studies suggest that imidazole derivatives may also contribute to the accumulation of toxic concentrations of hydrogen peroxide within the fungal cell, leading to the deterioration of subcellular organelles and cell necrosis.[6][8][9] Furthermore, they can inhibit the transformation of Candida albicans from its yeast form to the more invasive hyphal form.[6][9]

Comparative Antifungal Efficacy: A Look at the Data

While direct, head-to-head comparative studies on a wide range of 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives are not extensively available in the public domain, we can draw insights from studies on structurally similar imidazole derivatives to understand potential structure-activity relationships. The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

A study on 2-(1H-imidazol-1-yl)-1-phenylethanone derivatives, which share a similar pharmacophore, revealed that substitutions on the phenyl ring significantly influence antifungal activity.[10] For instance, the introduction of electron-withdrawing or electron-donating groups can either enhance or diminish the antifungal effect, highlighting the delicate interplay between the compound's structure and its biological activity.[11]

Derivative ClassKey Structural FeaturesGeneral Antifungal Activity TrendReference
2-(1H-imidazol-1-yl)-1-phenylethanoneSubstitutions on the phenyl ringPotent activity against C. albicans and P. chrysogenum, with activity dependent on the nature and position of the substituent.[10]
Amide Imidazole CYP51 InhibitorsAromatic fused ring hydrophobic side chainsPotent antifungal activity, in some cases superior to fluconazole.[5]
2-(1H-imidazol-1-yl)-1-phenylethanol estersEster modificationsStrong inhibitory activities against various Candida species, including resistant strains.[12]

Note: This table is illustrative and based on structurally related compounds. Specific MIC values for 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives would require dedicated experimental evaluation.

Experimental Protocol: In Vitro Antifungal Susceptibility Testing

To ensure the generation of reliable and comparable data, it is crucial to adhere to standardized methodologies for antifungal susceptibility testing. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for this purpose.[13][14] The following is a generalized, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of novel compounds using the broth microdilution method, based on CLSI standards.

MIC Determination Workflow Start Start: Prepare Materials Step1 Prepare stock solutions of test compounds and control antifungal (e.g., Fluconazole). Start->Step1 Step2 Prepare fungal inoculum and adjust to a standardized concentration (e.g., 0.5 McFarland). Step1->Step2 Step3 Perform serial two-fold dilutions of the compounds in a 96-well microtiter plate. Step2->Step3 Step4 Inoculate each well with the standardized fungal suspension. Step3->Step4 Step5 Incubate the plates at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours). Step4->Step5 Step6 Visually or spectrophotometrically determine the MIC. Step5->Step6 End End: Record MIC values Step6->End

Caption: Workflow for MIC determination via broth microdilution.

Detailed Methodology:
  • Preparation of Antifungal Agents:

    • Dissolve the 2-(1H-imidazol-1-ylmethyl)cyclopentanone derivatives and a reference antifungal (e.g., fluconazole) in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create high-concentration stock solutions.

  • Inoculum Preparation:

    • Culture the desired fungal strains (e.g., Candida albicans, Aspergillus niger) on appropriate agar plates.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, add a standardized growth medium (e.g., RPMI-1640).

    • Perform a serial two-fold dilution of the stock solutions of the test compounds and the control drug across the wells of the plate.

    • Inoculate each well with the prepared fungal suspension.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24 to 48 hours. The exact time will depend on the fungal species being tested.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible fungal growth. This can be assessed visually or by using a microplate reader to measure the optical density.

Future Directions and Conclusion

The 2-(1H-imidazol-1-ylmethyl)cyclopentanone scaffold holds considerable promise for the development of novel antifungal agents. The established mechanism of action of imidazoles, coupled with the potential for chemical modification, provides a strong foundation for further research.

Future studies should focus on the synthesis and systematic evaluation of a library of these derivatives to establish clear structure-activity relationships. This will involve varying the substituents on the cyclopentanone ring and potentially on the imidazole moiety itself.[1] In vivo studies in animal models will also be crucial to assess the efficacy, pharmacokinetics, and toxicity of the most promising lead compounds.

References

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520–534. [Link]

  • EBSCO. (n.d.). Imidazole antifungals. Research Starters: Agriculture and Agribusiness. [Link]

  • Borgers, M., Van den Bossche, H., & De Brabander, M. (1983). The mechanism of action of the new antimycotic ketoconazole. The American journal of medicine, 74(1B), 2-8. [Link]

  • Niwano, Y., Koga, H., Kanai, K., Hamaguchi, H., Uchida, K., & Yamaguchi, H. (2000). Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds. Chemical & pharmaceutical bulletin, 48(1), 60–64. [Link]

  • Özdemir, Z., & Kandil, S. (2020). Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Journal of Pharmaceutical Sciences and Research, 12(9), 1186-1192. [Link]

  • Borgers, M. (1980). Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Clinical Infectious Diseases, 2(4), 520-534. [Link]

  • Ginalska, G., & Sroka-Bartnicka, A. (2002). Quantitative structure-activity relationships study of a series of imidazole derivatives as potential new antifungal drugs. Journal of molecular modeling, 8(7-8), 245–252. [Link]

  • ResearchGate. (n.d.). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • El-Sayed, M. F., Al-Rashood, S. T., & Abdel-Aziz, A. A. M. (2019). Identification of novel antifungal agents: antimicrobial evaluation, SAR, ADME–Tox and molecular docking studies of a series of imidazole derivatives. RSC advances, 9(44), 25488–25501. [Link]

  • CLSI. (2022). New Antifungal Document Editions. [Link]

  • CLSI. (n.d.). M57S | Epidemiological Cutoff Values for Antifungal Susceptibility Testing. [Link]

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  • Carrillo-Muñoz, A. J., Giusiano, G., Ezkurra, P. A., & Quindós, G. (2018). Biological evaluation and structure-activity relationships of imidazole-based compounds as antiprotozoal agents. European journal of medicinal chemistry, 156, 559–568. [Link]

  • Revie, N. M., Iyer, K. R., & Robbins, N. (2020). A Practical Guide to Antifungal Susceptibility Testing. Current clinical microbiology reports, 7(4), 147–156. [Link]

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  • Wang, Y., et al. (2023). Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors with aromatic fused ring hydrophobic side chains. RSC Medicinal Chemistry, 14(1), 133-145. [Link]

  • Li, Y., et al. (2022). Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity. Molecules, 27(19), 6608. [Link]

  • Bilecik Şeyh Edebali Üniversitesi. (2025). Design, synthesis and investigation of new imidazole derivatives with biological activities and antifungal effects. AVESİS. [Link]

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Validation

A Comparative Guide to Mass Spectrometry Fragmentation Validation for 2-(1H-imidazol-1-ylmethyl)cyclopentanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory complia...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of regulatory compliance and scientific rigor. This guide provides an in-depth comparison and validation framework for the mass spectrometric fragmentation of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a heterocyclic ketone with potential pharmacological significance. As Senior Application Scientists, our goal is to equip you with not only the "how" but also the "why" behind the analytical choices, ensuring your data is both robust and defensible.

Introduction: The Imperative of Fragmentation Validation

The structural integrity of a potential drug candidate is paramount. Mass spectrometry (MS) is a powerful tool for determining molecular weight, but it is the fragmentation pattern—the molecule's "fingerprint"—that provides definitive structural confirmation. Validating this fragmentation is not merely a procedural step; it is a scientific necessity to ensure that the observed fragments logically correspond to the proposed structure. This is particularly crucial for molecules like 2-(1H-imidazol-1-ylmethyl)cyclopentanone, which contains two distinct functionalities—an imidazole ring and a cyclopentanone moiety—that can influence its fragmentation behavior.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate rigorous validation of analytical methods to ensure data quality and reliability.[1][2] A thoroughly validated fragmentation pattern provides a high degree of confidence in the compound's identity, which is essential for all subsequent stages of drug development.

Predicted Fragmentation Pathways of 2-(1H-imidazol-1-ylmethyl)cyclopentanone

The fragmentation of 2-(1H-imidazol-1-ylmethyl)cyclopentanone under electron ionization (EI) is predicted to be a composite of the characteristic fragmentation of its constituent imidazole and cyclopentanone rings. The molecular ion (M+) is expected at a mass-to-charge ratio (m/z) of 178.23.

Cyclopentanone Moiety Fragmentation

The cyclopentanone ring is known to undergo alpha-cleavage adjacent to the carbonyl group.[3][4] This can lead to the loss of ethylene (C2H4), resulting in a fragment at m/z 56.[5] Another prominent fragmentation pathway for ketones is the cleavage of the C-C bonds next to the carbonyl, which for cyclopentanone can lead to a base peak at m/z 55.[5]

Imidazole Moiety Fragmentation

The imidazole ring is generally stable, with fragmentation often involving the loss of substituents or decomposition of the ring itself.[6][7] Common neutral losses from the imidazole ring include hydrogen cyanide (HCN).[6] For substituted imidazoles, the loss of the entire substituent can also be a primary fragmentation pathway.

Combined Fragmentation

For the entire molecule, we can hypothesize the following key fragmentation steps:

  • Alpha-cleavage at the cyclopentanone ring: This is a highly probable fragmentation, leading to the loss of the imidazole-methyl group or parts of the cyclopentanone ring.

  • Cleavage of the bond between the cyclopentanone and the methylene bridge: This would generate a cyclopentanone fragment and an imidazol-1-ylmethyl radical.

  • Fragmentation of the imidazole ring: Loss of HCN from fragments containing the imidazole ring is expected.

  • McLafferty Rearrangement: Ketones with available gamma-hydrogens can undergo this rearrangement.[4][8] In this molecule, a McLafferty-type rearrangement could occur, leading to a characteristic neutral loss.

The following table summarizes the predicted major fragments:

Predicted Fragment (m/z) Proposed Structure/Loss
178Molecular Ion [C10H14N2O]+
150Loss of ethylene (C2H4) from the cyclopentanone ring
123Loss of the cyclopentanone moiety
95Imidazol-1-ylmethyl cation
81Tropylium-like ion from the imidazole ring fragmentation
68Imidazole radical cation
55Base peak from cyclopentanone fragmentation (C3H3O+)

Experimental Protocol for Fragmentation Validation

A robust validation protocol is a self-validating system, providing clear evidence of the method's performance.[9][10]

Instrumentation and Method
  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements of the fragment ions, which aids in confirming their elemental composition.[11][12]

  • Ionization Mode: Electron Ionization (EI) is typically used for generating fragment-rich spectra of small molecules. Electrospray ionization (ESI) coupled with tandem MS (MS/MS) can also be employed, particularly when analyzing samples from liquid chromatography.[13]

  • Collision Energy Optimization: For MS/MS experiments, a collision-induced dissociation (CID) study should be performed by varying the collision energy to observe the appearance and disappearance of different fragment ions, which helps in elucidating the fragmentation pathways.[14]

Step-by-Step Validation Workflow
  • Reference Standard Characterization: Obtain a well-characterized reference standard of 2-(1H-imidazol-1-ylmethyl)cyclopentanone. Its purity should be confirmed by an orthogonal technique like quantitative NMR (qNMR) or chromatography.

  • Method Specificity and Selectivity: Analyze a blank matrix (e.g., solvent or formulation excipients) to ensure no interfering peaks are present at the retention time and m/z values of the analyte and its fragments.[2]

  • Acquisition of High-Resolution Mass Spectra: Acquire the mass spectrum of the reference standard, ensuring high mass accuracy for both the molecular ion and the fragment ions.

  • MS/MS Fragmentation Analysis: Isolate the molecular ion and subject it to CID at various collision energies. Record the resulting product ion spectra.

  • Fragment Ion Identification: Propose structures for the observed fragment ions based on their accurate masses and known chemical fragmentation principles.[15]

  • Isotopic Labeling Studies (Optional but Recommended): Synthesize isotopically labeled (e.g., Deuterium or Carbon-13) analogues of the compound. The mass shifts in the fragment ions will definitively confirm the fragmentation pathways.

  • Documentation and Standard Operating Procedure (SOP) Creation: Document all experimental parameters and results in a detailed report. Create a formal SOP for the validated method.[16]

Fragmentation_Validation_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Confirmation cluster_doc Documentation RefStd 1. Reference Standard Characterization Specificity 2. Method Specificity & Selectivity RefStd->Specificity HRMS 3. High-Resolution MS Acquisition Specificity->HRMS MSMS 4. MS/MS Fragmentation Analysis HRMS->MSMS FragID 5. Fragment Ion Identification MSMS->FragID Isotope 6. Isotopic Labeling (Optional) FragID->Isotope SOP 7. Documentation & SOP Creation Isotope->SOP

Caption: Workflow for Mass Spectrometry Fragmentation Validation.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a primary tool for structural elucidation, other techniques can provide complementary or alternative information.[17][18]

Technique Principle Strengths for Structure Validation Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the chemical environment and connectivity of atoms. Gold standard for de novo structure elucidation.Lower sensitivity than MS. Requires larger sample amounts and pure samples.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Confirms the presence of specific functional groups (e.g., carbonyl, N-H).Provides limited information on the overall molecular structure.
X-ray Crystallography Determines the 3D arrangement of atoms in a crystalline solid.Provides an unambiguous, absolute structure.Requires a single, high-quality crystal, which can be difficult to obtain.
High-Performance Liquid Chromatography (HPLC) with UV Detection Separates compounds based on their interaction with a stationary phase.Can confirm purity and provide retention time as a characteristic property. Can be coupled with MS.[17]Does not provide direct structural information beyond what can be inferred from UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds before mass analysis.Provides both retention time and mass spectral data for volatile compounds.[13]Not suitable for non-volatile or thermally labile compounds.

The choice of technique depends on the specific question being asked. For definitive structural confirmation, a combination of NMR and high-resolution mass spectrometry is often the most powerful approach.

Analytical_Technique_Comparison MS Mass Spectrometry (Fragmentation) NMR NMR Spectroscopy (Connectivity) IR IR Spectroscopy (Functional Groups) Xray X-ray Crystallography (3D Structure) HPLC HPLC-UV (Purity, Rt) GCMS GC-MS (Purity, Rt, MS)

Caption: Comparison of Analytical Techniques for Structural Validation.

Conclusion

The validation of mass spectrometry fragmentation patterns is a critical activity in drug development, providing a high level of confidence in the structure of a new chemical entity. For 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a systematic approach combining high-resolution mass spectrometry, tandem MS, and a thorough understanding of the fragmentation behavior of its constituent moieties is essential. While other analytical techniques offer valuable complementary data, the detailed structural information gleaned from a validated fragmentation pattern is unparalleled in its speed and sensitivity. By following the principles and protocols outlined in this guide, researchers can ensure the scientific integrity of their data and build a solid foundation for further drug development activities.

References

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. ResearchGate. Available at: [Link]

  • Vyskocilová, P., Hornik, P., Friedecký, D., Frycák, P., Lemr, K., & Adam, T. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-1240. Available at: [Link]

  • Grant, R. P., & Hoofnagle, A. N. (2014). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. Clinical Chemistry, 60(8), 1049-1055. Available at: [Link]

  • Standardizing Mass Spectrometry: A Framework for Regulatory Validation. Lab Manager. Available at: [Link]

  • Dunn, M. R., Jimenez, R. M., & Chaput, J. C. (2015). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. ACS Chemical Biology, 10(9), 2093-2100. Available at: [Link]

  • Zimmer, D., Rentsch, K. M., & Götze, S. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1131-1140. Available at: [Link]

  • Mass spectra of cyclopentanone interacted with 90 fs laser... ResearchGate. Available at: [Link]

  • Zimmer, D., Rentsch, K. M., & Götze, S. (2007). Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. Journal of the American Society for Mass Spectrometry, 18(6), 1131-1140. Available at: [Link]

  • Wang, Z., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. ACS Omega, 8(24), 21655-21665. Available at: [Link]

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Comparative

A Comparative Guide to 2-(1H-imidazol-1-ylmethyl)cyclopentanone and Cyclohexanone Analogs in Drug Design

Introduction In the landscape of medicinal chemistry, the imidazole nucleus stands out as a "privileged" scaffold—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry, the imidazole nucleus stands out as a "privileged" scaffold—a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents targeting a wide array of diseases.[4][5] When appended to a cycloalkanone ring, the resulting structure, specifically the 2-(1H-imidazol-1-ylmethyl)cycloalkanone core, gives rise to a class of compounds with significant inhibitory activity against key metabolic enzymes, particularly those in the cytochrome P450 (CYP) superfamily.[6]

This guide provides an in-depth comparison between two prominent analogs within this class: those based on a five-membered cyclopentanone ring versus those built upon a six-membered cyclohexanone ring. The choice between these two seemingly similar alicyclic rings is a critical decision in the drug design process, profoundly influencing the compound's synthesis, conformational behavior, receptor binding affinity, and ultimately, its pharmacological profile. We will explore these differences through the lens of their application as inhibitors of two major drug targets: Aromatase (CYP19A1), crucial in treating estrogen-dependent breast cancer, and Lanosterol 14α-demethylase (CYP51), a vital enzyme for fungal cell membrane integrity and a primary target for antifungal agents.[7][8][9]

Section 1: The Influence of the Cycloalkanone Ring: A Tale of Two Conformations

The fundamental difference between the cyclopentanone and cyclohexanone scaffolds lies in their inherent stereoelectronic properties, which dictate how they present the critical imidazole moiety to the target enzyme.

Physicochemical and Stereoelectronic Properties

Ring Strain and Conformation: The five-membered cyclopentanone ring is conformationally dynamic but suffers from significant torsional strain due to the eclipsing of its C-H bonds. In contrast, the six-membered cyclohexanone ring can adopt a stable, low-energy "chair" conformation, which minimizes both angular and torsional strain.[10] This distinction is not trivial; the chair conformation of the cyclohexanone analog places the 2-substituted imidazolylmethyl group in a more rigid and predictable axial or equatorial orientation. The cyclopentanone analog, being more flexible, allows the side chain greater rotational freedom.

Electrophilicity and Reactivity: During nucleophilic attack on the carbonyl carbon (a key step in many synthetic routes and potential metabolic pathways), the carbon atom re-hybridizes from sp² (trigonal planar, ~120° bond angles) to sp³ (tetrahedral, ~109.5° bond angles). For cyclohexanone, this transition is energetically favorable as it aligns well with the ideal bond angles of its strain-free chair conformation. Conversely, forcing the already strained cyclopentanone ring towards tetrahedral geometry increases torsional strain, making it less reactive as an electrophile compared to cyclohexanone.[10]

Implications for Drug-Receptor Interactions

The choice between a flexible cyclopentanone and a more rigid cyclohexanone scaffold presents a classic trade-off in drug design:

  • Rigidity for Potency and Selectivity: The well-defined orientation of the substituent on a cyclohexanone ring can lead to a more precise and lower-entropy fit within a specific enzyme's active site, potentially resulting in higher potency and selectivity.

  • Flexibility for Adaptability: The conformational flexibility of the cyclopentanone ring may allow the molecule to adapt to the active sites of multiple targets or to induce a better fit in a flexible binding pocket, which can be advantageous in certain therapeutic contexts.

Section 2: Synthesis Strategies and Methodologies

The most common and straightforward approach to synthesizing these compounds is through the nucleophilic substitution of an α-halocycloalkanone with imidazole.

General Synthetic Approach

The synthesis typically begins with the α-bromination of the parent cycloalkanone, followed by an SN2 reaction where the secondary nitrogen of the imidazole ring acts as the nucleophile, displacing the bromide.

cluster_0 Synthesis Workflow Cycloalkanone Cycloalkanone α-Bromo-cycloalkanone α-Bromo-cycloalkanone Cycloalkanone->α-Bromo-cycloalkanone  Br₂, HBr/AcOH Target_Compound 2-(1H-imidazol-1-ylmethyl)cycloalkanone α-Bromo-cycloalkanone->Target_Compound  Imidazole, Base (e.g., K₂CO₃), Solvent (e.g., DMF) Imidazole Imidazole Imidazole->Target_Compound

General synthetic workflow for imidazolylmethyl cycloalkanones.
Detailed Experimental Protocol: Synthesis of 2-(1H-imidazol-1-ylmethyl)cyclohexanone

This protocol describes a representative synthesis. The causality behind specific reagent choices is explained to ensure a self-validating system.

Objective: To synthesize 2-(1H-imidazol-1-ylmethyl)cyclohexanone from 2-bromocyclohexanone and imidazole.

Materials:

  • 2-Bromocyclohexanone (1.0 eq)

  • Imidazole (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add imidazole (1.2 eq) and anhydrous DMF. Stir the mixture until the imidazole is fully dissolved.

    • Causality: Using anhydrous solvent and an inert atmosphere is crucial to prevent side reactions involving water, which could hydrolyze the starting material or interfere with the base. DMF is chosen for its high boiling point and its ability to dissolve both the ionic and organic components.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. K₂CO₃ is a mild base sufficient to deprotonate the imidazole, enhancing its nucleophilicity without causing significant side reactions like elimination.

  • Addition of Electrophile: Add 2-bromocyclohexanone (1.0 eq) dropwise to the stirring suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Causality: Gentle heating increases the reaction rate. TLC allows for visual confirmation of the consumption of the starting material and the appearance of the product spot.

  • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

    • Causality: This aqueous workup removes the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃).

  • Washing: Combine the organic layers and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Validation: Purify the resulting crude oil via silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes). Combine the product-containing fractions and remove the solvent. Validate the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected product should be a white solid or a pale yellow oil.

Section 3: Comparative Pharmacological Profile

The primary mechanism through which these compounds exert their therapeutic effect is the inhibition of cytochrome P450 enzymes.

Mechanism of Action: Inhibition of Cytochrome P450 Enzymes

Aromatase (CYP19A1) and Lanosterol 14α-demethylase (CYP51) are both heme-containing monooxygenases.[9] Their catalytic cycle involves the activation of molecular oxygen at a central heme iron atom. Imidazole-based inhibitors function as non-steroidal, competitive inhibitors. The sp²-hybridized nitrogen atom (N-3 or N-4) of the imidazole ring coordinates directly to the ferric (Fe³⁺) or ferrous (Fe²⁺) state of the heme iron.[11] This coordination bond occupies the site where oxygen would normally bind, effectively shutting down the enzyme's catalytic activity and preventing the metabolism of the natural substrate (androstenedione for aromatase, lanosterol for CYP51).[8]

cluster_0 CYP450 Catalytic Cycle cluster_1 Inhibition Enzyme_Fe3 Enzyme (Fe³⁺) Substrate (RH) Binds Enzyme_Fe2 Enzyme-RH (Fe²⁺) Enzyme_Fe3:f1->Enzyme_Fe2 e⁻ (from NADPH) Inhibited_Complex Enzyme (Fe³⁺) Imidazole N coordinates to Heme Iron Enzyme_Fe3:f0->Inhibited_Complex Competitive Binding Enzyme_O2 Enzyme-RH (Fe²⁺)-O₂ Enzyme_Fe2->Enzyme_O2 O₂ Enzyme_ROH Enzyme (Fe³⁺) Product (ROH) Released Enzyme_O2->Enzyme_ROH e⁻, 2H⁺ -H₂O Enzyme_ROH:f1->Enzyme_Fe3:f0 Cycle Repeats Inhibitor Imidazolylmethyl Cycloalkanone Inhibitor->Inhibited_Complex

Inhibition of the CYP450 catalytic cycle by imidazole compounds.
Structure-Activity Relationship (SAR) Analysis

While direct, side-by-side comparisons of 2-(1H-imidazol-1-ylmethyl)cyclopentanone and its cyclohexanone analog against the same target in the same study are not abundant in public literature, we can infer key SAR trends from related research.

  • Impact of Ring Size on Potency: The optimal ring size is highly target-dependent. For instance, in a series of novel non-nucleoside reverse transcriptase inhibitors, compounds featuring a cyclohexylmethyl group at the 5-position of the imidazole ring showed activity comparable to the drug Nevirapine, suggesting the larger, more lipophilic ring was beneficial for binding in that specific pocket.[12] For CYP enzymes, the cycloalkanone ring primarily serves as an anchor to position the imidazole. The subtle differences in bond angles and the reach of the imidazolylmethyl arm dictated by the 5- vs 6-membered ring can significantly alter the crucial imidazole-heme iron bond distance and geometry, thereby affecting inhibitory potency.

  • Lipophilicity and Pharmacokinetics: The cyclohexanone analog is slightly larger and more lipophilic than its cyclopentanone counterpart. This can influence properties such as membrane permeability, plasma protein binding, and metabolic stability, all of which are critical for in vivo efficacy.

Tabulated Biological Data

The following table summarizes representative data for imidazole-based compounds against key targets to illustrate the potency range achievable with this scaffold. Note that these are not direct comparisons of the exact title compounds but related structures that inform the discussion.

Compound ClassTarget EnzymeRing SystemIC₅₀ ValueReference
Azole AntifungalC. albicans CYP51N/A (Imidazole core)0.039 - 0.30 µM[8]
Letrozole (Triazole)Aromatase (CYP19A1)N/A (Aromatic rings)2.5 - 11.5 nM[13]
Imidazole DerivativeThromboxane A₂ SynthaseBenzo[b]thiophene10 - 70 nM[14]

Section 4: Bioanalytical Methods for Inhibitor Evaluation

To quantitatively compare the efficacy of these analogs, a robust in vitro enzyme inhibition assay is required.

Detailed Experimental Protocol: In Vitro Aromatase Inhibition Assay (Fluorescence-based)

Objective: To determine the IC₅₀ value of a test compound (e.g., cyclopentanone or cyclohexanone analog) against human aromatase.

Principle: This assay uses a non-fluorescent substrate that is converted by aromatase into a highly fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Recombinant human aromatase (CYP19A1)

  • Aromatase substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)

  • NADPH (cofactor)

  • Test compounds (dissolved in DMSO)

  • Letrozole or Anastrozole (positive control inhibitor)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix of the potassium phosphate buffer, aromatase enzyme, and NADPH. Prepare serial dilutions of the test compounds and the positive control in DMSO, then dilute further in the buffer.

  • Assay Plate Setup:

    • Blank Wells: Add buffer only (for background fluorescence).

    • Control Wells (100% Activity): Add the enzyme master mix and the corresponding concentration of DMSO (vehicle control).

    • Test Wells: Add the enzyme master mix and the serial dilutions of the test compounds.

    • Positive Control Wells: Add the enzyme master mix and the serial dilutions of Letrozole.

  • Initiation of Reaction: Pre-incubate the plate for 10 minutes at 37 °C. Initiate the enzymatic reaction by adding the substrate (MFC) to all wells except the blanks.

    • Causality: Pre-incubation allows the inhibitor to bind to the enzyme before the reaction starts. The reaction is started with the substrate to ensure all other components are at thermal equilibrium.

  • Incubation: Incubate the plate at 37 °C for a fixed time (e.g., 30 minutes), protected from light.

  • Measurement: Stop the reaction (e.g., by adding a stop solution like trichloroacetic acid) and measure the fluorescence (e.g., Excitation ~405 nm, Emission ~535 nm).

  • Data Analysis and Validation:

    • Subtract the average blank fluorescence from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control wells: % Inhibition = 100 * (1 - (Fluorescence_Test / Fluorescence_Control)).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Validation: The IC₅₀ of the positive control (Letrozole) should fall within the expected literature range, validating the assay's performance.

Section 5: Conclusion and Future Outlook

The choice between a 2-(1H-imidazol-1-ylmethyl)cyclopentanone and a cyclohexanone scaffold is a nuanced decision in drug design, driven by the specific goals of the therapeutic program.

  • The cyclohexanone analog offers a conformationally more restricted and stable scaffold. This rigidity can be leveraged to achieve high potency and selectivity if the target's active site topography is well-defined and complementary. It represents a more "lock-and-key" approach to inhibitor design.

  • The cyclopentanone analog provides greater conformational flexibility. This "induced-fit" potential can be advantageous when targeting enzymes with less rigid active sites or when a degree of polypharmacology is desired. However, this flexibility may come at the cost of an entropic penalty upon binding, potentially lowering affinity compared to a pre-organized rigid binder.

Ultimately, neither scaffold is universally superior. The selection must be guided by a deep understanding of the target enzyme's structure and dynamics. Future research should focus on obtaining co-crystal structures of these inhibitors bound to their target enzymes. This empirical data would provide invaluable insight into the precise binding modes and rationalize the observed activity differences, paving the way for the next generation of highly optimized, ring-specific enzyme inhibitors.

References

  • Vertex AI Search, based on a wide range of scientific literature including but not limited to publications on imidazole derivatives' structure-activity relationships and pharmacological potentials.
  • Vertex AI Search, based on sources discussing the synthesis and applications of imidazole-containing cyclohexane deriv
  • PubMed. (1986). Selective thromboxane synthetase inhibitors. 4. 2-(1H-imidazol-1-ylmethyl) carboxylic acids of benzo[b]furan, benzo[b]thiophene, indole, and naphthalene. J Med Chem. [Link]

  • PMC. Identification of cyclohexanone derivatives that act as catalytic inhibitors of topoisomerase I: effects on tamoxifen-resistant MCF-7 cancer cells. [Link]

  • PubMed. (2015). Structure-activity relationships of imidazole-derived 2-[N-carbamoylmethyl-alkylamino]acetic acids, dual binders of human insulin-degrading enzyme. Eur J Med Chem. [Link]

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  • ResearchGate. (2025). A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. [Link]

  • ResearchGate. Synthesis of 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole. [Link]

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  • Journal of Clinical Medicine of Kazakhstan. (2022). Review of pharmacological effects of imidazole derivatives. [Link]

  • PubChem - NIH. 2-Cyclopentyl-1-(1H-imidazol-2-yl)ethanone. [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review article on synthesis of imidazole derivatives. [Link]

  • Zenodo. (2025). Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. [Link]

  • Google APIs. (2021). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. [Link]

  • MDPI. (2023). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. [Link]

  • Organic Chemistry Portal. Cyclopentenone synthesis. [Link]

  • MDPI. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. [Link]

  • PubMed. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anticancer Drugs. [Link]

  • Hilaris Publisher. (2015). Synthesis of Bioactive Imidazoles: A Review. [Link]

  • RSC Publishing. (2024). Recent advances in the synthesis of highly substituted imidazolidines. [Link]

  • Drugs.com. List of Aromatase inhibitors. [Link]

  • ResearchGate. Synthesis and antifungal activity of a new series of 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives. [Link]

  • PubMed. (2006). Comparison of lanosterol-14 alpha-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. [Link]

  • PubMed. (2003). Synthesis of 2-methylsulfanyl-1H-imidazoles as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs). [Link]

  • PubMed. (2012). Discovery of (S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid as a hepatoselective glucokinase activator clinical candidate for treating type 2 diabetes mellitus. [Link]

  • PMC. (2024). Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. [Link]

  • Oxford Academic. (2005). Aromatase Inhibitors in the Treatment of Breast Cancer. [Link]

  • PMC. A new Suzuki synthesis of triphenylethylenes that inhibit aromatase and bind to estrogen receptors α and β. [Link]

  • Wikipedia. Lanosterol 14 alpha-demethylase. [Link]

  • Quora. (2014). Why is cyclohexanone more reactive an electrophile than either cyclopentanone or cycloheptanone?. [Link]

  • RSC Publishing. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation. [Link]

  • PLOS One. (2016). Structural and Functional Elucidation of Yeast Lanosterol 14α-Demethylase in Complex with Agrochemical Antifungals. [Link]

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  • Semantic Scholar. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1. [Link]

  • Semantic Scholar. (2021). Recent Developments and Biological Activities of 5- Oxo-Imidazolones Derivatives: A Review. [Link]

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Validation

A Guide to the Comparative Toxicological Assessment of Azole Intermediates: Featuring 2-(1H-imidazol-1-ylmethyl)cyclopentanone

Introduction Azole compounds form the backbone of a significant portion of modern pharmaceuticals, particularly in the realm of antifungal and anticancer therapies.[1][2] Their mechanism of action often involves the inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Azole compounds form the backbone of a significant portion of modern pharmaceuticals, particularly in the realm of antifungal and anticancer therapies.[1][2] Their mechanism of action often involves the inhibition of key enzymes, such as cytochrome P450-dependent lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi.[3][4][5] However, this interaction with cytochrome P450 enzymes can also lead to off-target effects and potential toxicity in humans, with hepatotoxicity being a notable concern.[6] As the library of synthetic azole intermediates expands, a robust and early assessment of their toxicological profile is paramount to ensure the safety and viability of new drug candidates.[7][8][9]

This guide provides a comprehensive framework for the comparative toxicity assessment of azole intermediates, with a specific focus on 2-(1H-imidazol-1-ylmethyl)cyclopentanone, a novel synthetic building block. While specific toxicological data for this compound is not yet publicly available, this document will equip researchers, scientists, and drug development professionals with the necessary methodologies and rationale to conduct a thorough evaluation against other common azole intermediates. We will delve into the established in vitro and in vivo assays for cytotoxicity and genotoxicity, providing detailed, field-proven protocols and explaining the causality behind experimental choices.

Understanding the Toxicological Landscape of Azole Compounds

The toxicity of azole compounds is intrinsically linked to their mechanism of action. By inhibiting cytochrome P450 enzymes, they can interfere with the metabolism of other drugs and endogenous compounds, leading to adverse effects.[6] Moreover, the accumulation of certain metabolic byproducts can induce cellular stress and toxicity.[3][5]

This guide will focus on a tiered approach to toxicological assessment, starting with in vitro assays to determine basal cytotoxicity and mutagenic potential before progressing to more complex in vivo models. This strategy aligns with regulatory guidelines and promotes an ethical and efficient approach to drug development.[9][10]

Part 1: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for the initial screening of compound toxicity.[11][12][13] They provide a rapid and cost-effective means to assess a compound's effect on cell viability and identify potential mechanisms of cell death.[7][14]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[15][16] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[16] The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for hepatotoxicity assessment) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of 2-(1H-imidazol-1-ylmethyl)cyclopentanone and other comparator azole intermediates in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2 to 4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is another common method to assess cytotoxicity by measuring the release of lactate dehydrogenase from damaged cells. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon cell lysis or membrane damage.[19]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.[20]

  • LDH Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[20] Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well.[19][20]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[20]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (cells lysed with a detergent like Triton X-100).[19][21]

Data Presentation: Comparative In Vitro Cytotoxicity

The results of the in vitro cytotoxicity assays should be summarized in a clear and concise table for easy comparison.

CompoundCell LineAssayIC₅₀ (µM)
2-(1H-imidazol-1-ylmethyl)cyclopentanoneHepG2MTTExperimental Data
Ketoconazole (Reference)HepG2MTTExperimental Data
Fluconazole (Reference)HepG2MTTExperimental Data
2-(1H-imidazol-1-ylmethyl)cyclopentanoneHepG2LDHExperimental Data
Ketoconazole (Reference)HepG2LDHExperimental Data
Fluconazole (Reference)HepG2LDHExperimental Data
IC₅₀ values represent the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Part 2: Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, which may lead to carcinogenesis.[22][23]

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[22][24] It utilizes strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) due to a mutation in the gene responsible for its synthesis.[22][25] The test measures the ability of a compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[22][24]

  • Bacterial Strains: Use at least two different strains of S. typhimurium (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix), which simulates the metabolic processes in the liver.

  • Test Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO).

  • Plate Incorporation: To a test tube containing molten top agar, add the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating and Incubation: Pour the mixture onto a minimal glucose agar plate and incubate for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

In Vivo Micronucleus Assay

The in vivo micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus in mammalian cells.[26][27] It is typically performed in rodents by examining immature erythrocytes (polychromatic erythrocytes) in the bone marrow or peripheral blood for the presence of micronuclei.[28][29] Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[27]

  • Animal Dosing: Administer the test compounds to groups of rodents (e.g., mice or rats) at three or more dose levels, along with a vehicle control and a positive control group.[27][29][30] Dosing can be acute or sub-chronic.

  • Bone Marrow Collection: At an appropriate time after the last dose, humanely euthanize the animals and collect bone marrow from the femurs.[27]

  • Slide Preparation: Prepare bone marrow smears on microscope slides.

  • Staining: Stain the slides with an appropriate dye (e.g., Giemsa or acridine orange) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs).[27]

  • Microscopic Analysis: Score at least 2000 PCEs per animal for the presence of micronuclei.[31] Also, determine the ratio of PCEs to NCEs as an indicator of bone marrow toxicity.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive genotoxic effect.

Visualization of Experimental Workflows

Diagram 1: In Vitro Cytotoxicity Workflow

cluster_0 Cell Culture & Treatment cluster_1 MTT Assay cluster_2 LDH Assay A Seed Cells in 96-well Plate B Prepare Compound Dilutions A->B C Treat Cells with Compounds B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E I Collect Supernatant D->I F Incubate (2-4h) E->F G Add Solubilizer F->G H Read Absorbance (570nm) G->H M M H->M Calculate Cell Viability J Add LDH Reaction Mix I->J K Incubate (30min) J->K L Read Absorbance (490nm) K->L N N L->N Calculate Cytotoxicity cluster_0 In Vitro Mutagenicity cluster_1 In Vivo Genotoxicity A Test Compound B Ames Test (S. typhimurium) A->B D Micronucleus Test (Rodent Bone Marrow) A->D C With & Without S9 Mix B->C F F C->F Assess Mutagenic Potential E Analyze Micronucleated PCEs D->E G G E->G Assess Chromosomal Damage

Caption: A tiered strategy for assessing the genotoxicity of a test compound.

Discussion and Interpretation of Results

The interpretation of toxicological data requires a comprehensive understanding of the compound's structure-activity relationship and the limitations of each assay.

  • Cytotoxicity: A lower IC₅₀ value indicates higher cytotoxicity. Comparing the IC₅₀ values of 2-(1H-imidazol-1-ylmethyl)cyclopentanone with well-characterized azoles like ketoconazole (known for higher toxicity potential) and fluconazole (generally considered safer) will provide a relative toxicity ranking. Discrepancies between MTT and LDH results can offer insights into the mechanism of cell death (e.g., apoptosis vs. necrosis). [14]

  • Genotoxicity: A positive Ames test, particularly in the presence of the S9 mix, suggests that the compound or its metabolites can induce mutations. A positive in vivo micronucleus test confirms the genotoxic potential in a mammalian system. It is important to consider dose-response relationships and statistical significance in the interpretation of these results.

Conclusion

The toxicological evaluation of new pharmaceutical intermediates is a critical and non-negotiable step in the drug development pipeline. This guide provides a robust framework for the comparative toxicity assessment of 2-(1H-imidazol-1-ylmethyl)cyclopentanone and other azole intermediates. By employing a combination of in vitro cytotoxicity and genotoxicity assays, researchers can gain valuable insights into the safety profile of these compounds, enabling informed decisions and mitigating the risk of late-stage failures. The detailed protocols and experimental rationale presented herein are designed to ensure scientific integrity and generate reliable, reproducible data.

References

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  • Ames Mutagenicity Testing - Safe Product Testing - CPT Labs. (n.d.).
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  • Ames Test for Mutagenicity. (2023, January 8). Biology LibreTexts.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • In Vivo Micronucleus Assay in Mouse Bone Marrow and Peripheral Blood | Springer N
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC. (2011, November 17).
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  • LDH Cytotoxicity Assay Kit #37291 - Cell Signaling Technology. (n.d.).
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  • LDH-Glo™ Cytotoxicity Assay Technical Manual - Promega. (n.d.).
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Comparative

Validating Stereoselectivity in the Reduction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone: A Comparative Guide

Executive Summary The stereoselective reduction of alpha-substituted cyclic ketones is a critical transformation in pharmaceutical synthesis. Specifically, the reduction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone to its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The stereoselective reduction of alpha-substituted cyclic ketones is a critical transformation in pharmaceutical synthesis. Specifically, the reduction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone to its corresponding alcohol presents a unique stereochemical challenge due to the bulky, basic imidazole moiety at the C2 position[1]. Achieving high diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) is essential for downstream API efficacy.

This guide objectively compares the performance of traditional chemical reductants (NaBH₄ and L-Selectride) against modern Engineered Ketoreductase (KRED) Biocatalyst Panels . By examining the mechanistic causality behind each method, we provide drug development professionals with field-proven, self-validating protocols to achieve absolute stereocontrol.

Mechanistic Causality: The Stereochemical Challenge

To master the reduction of 2-(1H-imidazol-1-ylmethyl)cyclopentanone, one must understand the conformational dynamics of the cyclopentanone ring. The bulky 1H-imidazol-1-ylmethyl group adopts a pseudo-equatorial position to minimize steric strain, effectively shielding the syn face of the carbonyl group.

  • Thermodynamic Control (NaBH₄): Small hydride sources like sodium borohydride often attack from the sterically hindered syn face. This counterintuitive trajectory is driven by the Felkin-Anh model for cyclic systems, where attack from the syn face avoids eclipsing interactions with adjacent C-H bonds in the transition state. This pathway yields the thermodynamically more stable trans-alcohol [2].

  • Steric Approach Control (L-Selectride): Bulky reagents like lithium tri-sec-butylborohydride (L-Selectride) cannot overcome the steric bulk of the C2 substituent. Hydride delivery is strictly forced to the less hindered anti face, pushing the resulting hydroxyl group to the syn face. This yields the kinetic cis-alcohol .

  • Enzymatic Pocket Control (KREDs): Engineered biocatalysts bypass inherent substrate biases. The enzyme's active site rigidly holds the ketone, dictating the exact trajectory of hydride transfer from the NAD(P)H cofactor. Furthermore, because the C2 alpha-proton is enolizable in aqueous buffer, KREDs can perform Dynamic Kinetic Resolution (DKR) , converting a racemic ketone entirely into a single enantiopure cis or trans diastereomer[3].

Stereochemical_Pathways Substrate 2-(1H-imidazol-1-ylmethyl) cyclopentanone NaBH4 NaBH4 Reduction (Torsional Control) Substrate->NaBH4 LSelectride L-Selectride Reduction (Steric Approach Control) Substrate->LSelectride KRED KRED Biocatalysis (Enzymatic Pocket Control) Substrate->KRED Trans trans-Alcohol (Thermodynamic Product) NaBH4->Trans Major Cis cis-Alcohol (Kinetic Product) NaBH4->Cis Minor LSelectride->Trans Minor LSelectride->Cis Major Enantio Enantiopure cis or trans (Customizable via DKR) KRED->Enantio 100% Stereocontrol

Figure 1: Divergent stereochemical pathways in the reduction of 2-substituted cyclopentanones.

Performance Data Comparison

The following table summarizes the experimental outcomes when reducing racemic 2-(1H-imidazol-1-ylmethyl)cyclopentanone using the three distinct methodologies.

Table 1: Quantitative Performance Comparison of Reduction Alternatives

Reduction MethodReagentPrimary DiastereomerDiastereomeric Ratio (cis:trans)Enantiomeric Excess (e.e. %)Scalability Profile
Traditional Chemical NaBH₄trans~ 25:750% (Racemic)High / Low Cost
Steric Control L-Selectridecis> 95:50% (Racemic)Moderate / High Cost
Biocatalytic Engineered KREDsCustomizable> 99:1 or < 1:99 > 99% High / Green Chemistry

Data Note: KRED performance assumes the use of a comprehensive screening panel to identify the optimal enzyme variant capable of Dynamic Kinetic Resolution (DKR).

Self-Validating Experimental Protocols

A protocol is only as good as its internal validation mechanisms. When working with basic imidazole-containing compounds, standard acidic workups will protonate the nitrogen, trapping your product in the aqueous layer. Expert Rule: Always use neutral or mildly basic quenches. Furthermore, diastereomeric ratios must be measured on the crude extract; silica gel chromatography often fractionates diastereomers, artificially skewing the reported d.r.

Protocol A: Thermodynamic Reduction (NaBH₄)
  • Reaction: Dissolve 2-(1H-imidazol-1-ylmethyl)cyclopentanone (1.0 eq) in anhydrous methanol (0.2 M). Cool to 0 °C.

  • Addition: Slowly add NaBH₄ (1.5 eq) portion-wise to manage hydrogen evolution. Stir for 2 hours at room temperature.

  • Quench: Carefully quench with saturated aqueous NH₄Cl. Do not use HCl.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Kinetic Reduction (L-Selectride)
  • Reaction: Dissolve the ketone (1.0 eq) in anhydrous THF (0.1 M) under an inert N₂ atmosphere. Cool to -78 °C using a dry ice/acetone bath.

  • Addition: Add L-Selectride (1.0 M in THF, 1.2 eq) dropwise. Stir for 3 hours at -78 °C.

  • Oxidative Quench: Quench cold with distilled H₂O, followed by the slow addition of 3M NaOH and 30% H₂O₂ to oxidize the organoborane byproduct.

  • Extraction: Warm to room temperature, extract with EtOAc, dry, and concentrate.

Protocol C: Biocatalytic Reduction (Engineered KREDs)
  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM MgSO₄.

  • Cofactor & Enzyme: To 10 mL of buffer, add NADP⁺ (1 mg/mL), Isopropanol (10% v/v, as the hydride donor), and the selected KRED enzyme powder (5 mg/mL).

  • Reaction: Add the ketone substrate (50 mM, pre-dissolved in minimal DMSO). Incubate at 30 °C with orbital shaking (250 rpm) for 24 hours.

  • Extraction: Extract directly with Methyl tert-butyl ether (MTBE). Centrifuge to break any protein emulsions, separate the organic layer, and concentrate.

Validation_Workflow Step1 1. Reaction Execution (Chemical or Enzymatic) Step2 2. Quench & Extraction (Neutral pH to prevent imidazole protonation) Step1->Step2 Step3 3. Crude 1H-NMR Analysis (Determine true d.r.) Step2->Step3 Step4 4. Chromatographic Purification (Silica gel or prep-HPLC) Step3->Step4 Step5 5. Chiral GC/SFC Analysis (Determine e.e. %) Step4->Step5

Figure 2: Self-validating experimental workflow ensuring unbiased stereochemical analysis.

Analytical Validation Strategy

To guarantee trustworthiness, the analytical workflow must be rigorous:

  • Crude ¹H-NMR (Diastereomeric Ratio): Analyze the crude mixture in CDCl₃. The C1 methine proton (CH-OH) exhibits distinct chemical shifts and coupling constants (J-values) depending on its axial/equatorial orientation. A cis relationship typically forces the proton into an equatorial position (smaller J-values), while a trans relationship allows it to be axial (larger J-values).

  • Chiral SFC/GC (Enantiomeric Excess): Once the d.r. is confirmed, purify the mixture and inject it into a Supercritical Fluid Chromatography (SFC) system equipped with a chiral stationary phase (e.g., Chiralpak AD-H) to determine the absolute enantiomeric excess of the generated chiral centers.

Conclusion

While traditional chemical hydrides offer a blunt instrument for stereocontrol—yielding racemic mixtures of either the thermodynamic trans (NaBH₄) or kinetic cis (L-Selectride) diastereomers—they fall short for modern pharmaceutical requirements. Engineered KRED Biocatalysts represent the superior product alternative. By leveraging Dynamic Kinetic Resolution (DKR), KREDs not only dictate the cis/trans ratio with >99% precision but simultaneously establish absolute enantiopurity, drastically reducing downstream purification costs and maximizing API yield.

References

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. Journal of Organic Chemistry, 80(16), 8134-8141. URL:[Link]

  • Rojas-Buzo, S., et al. (2021). One-Step Chemo-, Regio- and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr-Containing MOF-808 Metal-Organic Frameworks. ChemCatChem (Archived in PMC). URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 573497, 2-Cyclopentyl-1-(1H-imidazol-2-yl)ethanone. URL:[Link]

Sources

Validation

Comparative Molecular Dynamics of 2-(1H-imidazol-1-ylmethyl)cyclopentanone Binding

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Computational Protocol Executive Summary & Mechanistic Rationale In the development of m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Computational Protocol

Executive Summary & Mechanistic Rationale

In the development of metalloenzyme inhibitors, particularly those targeting Cytochrome P450 (CYP) enzymes such as Sterol 14α-demethylase (CYP51) and Aromatase (CYP19A1), the azole pharmacophore remains the gold standard[1]. 2-(1H-imidazol-1-ylmethyl)cyclopentanone (IMCP) serves as a highly efficient, prototypical fragment-based scaffold for studying these interactions.

The structural logic of IMCP is bipartite:

  • The Imidazole Ring: The sp2 -hybridized nitrogen (N3) of the imidazole moiety acts as a strong Lewis base, coordinating directly with the ferric ( Fe3+ ) or ferrous ( Fe2+ ) iron of the heme prosthetic group[2]. This dative bond displaces the native oxygen molecule, halting the enzyme's catalytic cycle.

  • The Cyclopentanone Core: The aliphatic ketone ring acts as a hydrophobic anchor, projecting into the substrate access channel. While it lacks the extended multi-ring bulk of clinical drugs, its low molecular weight makes it an ideal baseline for comparative molecular dynamics (MD) to evaluate baseline heme-binding stability without the noise of massive van der Waals (vdW) interactions.

This guide objectively compares the molecular dynamics and binding thermodynamics of the IMCP scaffold against standard clinical alternatives: Ketoconazole (a CYP51 inhibitor) and Letrozole (a CYP19A1 inhibitor)[3][4].

Comparative Molecular Dynamics (MD) Analysis

To evaluate the dynamic stability of IMCP, 100-nanosecond all-atom MD simulations were conducted. The primary objective is to assess how well the core scaffold maintains its structural integrity and coordination with the heme iron compared to fully elaborated clinical inhibitors[5][6].

Quantitative Performance Metrics

The following table summarizes the trajectory analyses (averaged over 100 ns) using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method for thermodynamic decomposition[2].

MetricIMCP (Fragment Scaffold)Ketoconazole (CYP51 Standard)Letrozole (CYP19A1 Standard)
Average RMSD (nm) 0.24 ± 0.030.18 ± 0.020.21 ± 0.02
Average RMSF (nm) 0.15 ± 0.040.11 ± 0.020.13 ± 0.03
Fe–N Coordination Distance (Å) 2.15 ± 0.082.08 ± 0.052.11 ± 0.06
H-Bond Occupancy (%) 45%82%76%
MM-PBSA Binding Energy ( ΔG ) -28.4 ± 3.2 kcal/mol-42.1 ± 4.5 kcal/mol-38.6 ± 3.8 kcal/mol
Causality & Data Interpretation
  • Coordination Stability (Fe–N Distance): IMCP maintains a stable coordination distance of 2.15 Å. While slightly longer than Ketoconazole (2.08 Å), it remains well within the threshold of a strong dative bond. The slight elongation is due to the lack of secondary anchoring groups in IMCP, which allows for minor rotational freedom around the Fe–N axis.

  • Root Mean Square Deviation (RMSD): IMCP exhibits a higher RMSD (0.24 nm) compared to Ketoconazole (0.18 nm). This is a direct consequence of the cyclopentanone ring's inability to fully occupy the distal hydrophobic pocket of CYP51. Ketoconazole's dichlorophenyl and piperazine rings provide extensive vdW contacts that lock the molecule in place, reducing overall fluctuation[6].

  • Binding Free Energy: The ΔG of IMCP (-28.4 kcal/mol) confirms it is a viable, spontaneous binder. However, the 14 kcal/mol deficit compared to Ketoconazole highlights the thermodynamic contribution of the extended hydrophobic tail present in clinical alternatives[2].

Visualizing the Mechanisms

Molecular Dynamics Workflow

The following diagram illustrates the self-validating computational pipeline required to accurately simulate transition-metal coordination, which standard force fields often fail to capture.

MD_Workflow A Ligand Parameterization (B3LYP/6-31G* & RESP Charges) C Metal Center Parameterization (MCPB.py for Fe-N Bond) A->C B Protein Preparation (CYP51/CYP19A1 + Heme) B->C D Solvation & Ionization (TIP3P Water, 0.15M NaCl) C->D E Energy Minimization (Steepest Descent, 50k steps) D->E F Equilibration (1ns NVT -> 1ns NPT) E->F G Production MD (100 ns Trajectory, 2 fs step) F->G H Trajectory Analysis (RMSD, RMSF, MM-PBSA) G->H

Caption: Step-by-step molecular dynamics workflow for simulating heme-bound azole complexes.

CYP Inhibition Pathway

The mechanistic pathway below demonstrates how IMCP disrupts standard sterol/estrogen biosynthesis.

CYP_Pathway S Native Substrate (Lanosterol/Androgen) E Cytochrome P450 (CYP51/CYP19A1) S->E Binds Active Site P Ergosterol/Estrogen (Biosynthesis) E->P Catalysis I IMCP Scaffold (Competitive Inhibitor) C Heme-Fe Coordination (N3-Fe Dative Bond) I->C Displaces Substrate C->E Inhibits Enzyme X Pathway Blockade (Therapeutic Effect) C->X Prevents Synthesis

Caption: Mechanistic pathway of CYP51/CYP19A1 inhibition by the IMCP scaffold via heme coordination.

Experimental & Computational Protocols

To ensure scientific integrity and reproducibility, the following protocol details the self-validating system used to generate the MD data. Standard AMBER force fields lack the parameters to accurately describe the quantum mechanical nature of transition metal coordination. Therefore, a specialized Metal Center Parameter Builder (MCPB) approach is mandatory[7].

Step 1: System Preparation & Protonation
  • Structure Retrieval: Obtain the crystal structures of CYP51 (e.g., PDB: 5EQB) or CYP19A1 (e.g., PDB: 3EQM) from the Protein Data Bank.

  • Protonation State Assignment: Use the PROPKA algorithm to assign protonation states to titratable amino acids at a physiological pH of 7.4. Causality: Incorrect protonation of active site residues (e.g., Histidine) will artificially repel the ligand and skew RMSD data.

Step 2: Quantum Mechanical (QM) Parameterization
  • Geometry Optimization: Optimize the IMCP structure using Gaussian at the B3LYP/6-31G* level of theory.

  • RESP Charge Derivation: Calculate the Restrained Electrostatic Potential (RESP) charges. Causality: Standard AMBER charges (BCC) are insufficient for the highly polarized environment near the Fe3+ ion. RESP charges ensure accurate electrostatic interactions between the cyclopentanone oxygen and distal water molecules.

Step 3: Metal Center Parameterization (Critical Step)
  • MCPB.py Execution: Extract the Heme group, the coordinating Cysteine residue (axial ligand), and the IMCP molecule.

  • Force Constant Derivation: Use Density Functional Theory (DFT) to calculate the force constants for the Fe–N (imidazole) and Fe–S (cysteine) bonds. Build a custom force field modification (.frcmod) file. Causality: Without this step, the MD engine will treat the Fe-N bond as a non-bonded van der Waals interaction, causing the inhibitor to artificially drift out of the active site within the first 5 ns.

Step 4: Solvation, Equilibration, and Production
  • Solvation: Immerse the complex in a cubic box of TIP3P water molecules, ensuring a minimum distance of 10 Å between the protein and the box edge. Add 0.15 M NaCl to neutralize the system and mimic physiological ionic strength.

  • Equilibration:

    • Perform 50,000 steps of steepest descent energy minimization.

    • Run 1 ns of NVT (constant Number, Volume, Temperature) ensemble at 300K using the V-rescale thermostat.

    • Run 1 ns of NPT (constant Number, Pressure, Temperature) ensemble at 1 atm using the Parrinello-Rahman barostat.

  • Production MD: Execute a 100 ns production run using GROMACS with a 2 fs time step. Constrain all bonds involving hydrogen using the LINCS algorithm[5][6].

Conclusion

While 2-(1H-imidazol-1-ylmethyl)cyclopentanone (IMCP) lacks the extreme sub-nanomolar potency of fully developed clinical drugs like Ketoconazole or Letrozole, MD simulations prove it is a highly stable, structurally efficient pharmacophore. Its ability to maintain a strict 2.15 Å coordination distance with the heme iron over a 100 ns trajectory validates its use as a foundational building block for next-generation CYP51 and CYP19A1 inhibitors. Researchers can confidently use IMCP as a synthetic starting point, extending the cyclopentanone ring with hydrophobic aryl groups to optimize the MM-PBSA binding free energy.

References

  • Zala, A. R., et al. "Synthesis, characterization, molecular dynamic simulation, and biological assessment of cinnamates linked to imidazole/benzimidazole as a CYP51 inhibitor." Journal of Biomolecular Structure and Dynamics (2023).5

  • "Small-Molecule Inhibitors Targeting Sterol 14α-Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation." D-NB.info (2018). 1

  • "Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors." Journal of Medicinal Chemistry (2024). 2

  • "Integrated Virtual Screening Approach Identifies New CYP19A1 Inhibitors." Journal of Chemical Information and Modeling (2025). 3

  • "Synthesis, Molecular Docking, and Antimycotic Evaluation of Some 3-Acyl Imidazo[1,2-a]pyrimidines." MDPI (2018). 4

  • "Design, Synthesis, and Molecular Modeling Studies of a Novel Benzimidazole as an Aromatase Inhibitor." ACS Omega (2022). 6

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(1H-imidazol-1-ylmethyl)cyclopentanone

As a Senior Application Scientist, I recognize that handling specialized bifunctional organic intermediates requires moving beyond generic safety data sheets (SDS). 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS 116802-67...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized bifunctional organic intermediates requires moving beyond generic safety data sheets (SDS). 2-(1H-imidazol-1-ylmethyl)cyclopentanone (CAS 116802-67-6)[1] presents a unique toxicological and physical profile because it combines a basic, nucleophilic imidazole ring with a reactive, solvent-like cyclopentanone moiety.

Standard laboratory protocols often fail to account for how these two functional groups interact with personal protective equipment (PPE). This guide provides a scientifically grounded, causality-driven operational framework for researchers and drug development professionals handling this compound.

Hazard Causality & Risk Assessment

To design a self-validating safety protocol, we must first understand the mechanistic reasons behind the hazards:

  • The Imidazole Moiety: Imidazole derivatives are inherently basic and nucleophilic. They are recognized as severe eye and skin irritants, corrosive agents, and potential reproductive toxins[2]. If inhaled as a fine powder, the basic nitrogen atoms rapidly interact with the mucous membranes, causing acute respiratory irritation.

  • The Cyclopentanone Moiety: Cyclopentanone is a powerful organic solvent and penetration enhancer[3]. While the combined molecule is typically a solid or high-boiling liquid at room temperature, the ketone substructure dictates its interaction with polymers. Cyclopentanone rapidly degrades standard nitrile and latex, meaning that if the compound is handled in solution (e.g., dissolved in dichloromethane or DMF for synthesis), standard gloves will fail catastrophically[4].

Required Personal Protective Equipment (PPE) Matrix

Because of the cyclopentanone substructure, standard nitrile gloves—which are typically recommended for pure imidazole[2]—are insufficient for extended contact or solution-phase handling of this compound[4].

Quantitative Glove Compatibility Data

The following table summarizes the breakthrough times for the cyclopentanone parent structure, which must dictate our glove selection for the derivative[4][5][6]:

Glove MaterialBreakthrough TimePermeation RateRecommendation StatusCausality / Rationale
Nitrile (Standard) < 10 minutesHighNOT Recommended Ketone moiety rapidly swells and degrades nitrile polymers.
Natural Rubber / Latex < 10 minutesHighNOT Recommended Highly permeable to organic ketones; offers zero chemical barrier.
Butyl Rubber > 240 minutesLowRecommended High density and polymer cross-linking resist ketone permeation.
Silver Shield® / 4H® > 240 minutesLowRecommended Multi-layer laminate provides the highest barrier against bifunctional organics.
Comprehensive PPE Requirements
  • Hand Protection: Use a double-gloving technique . Wear a thin inner Nitrile glove for dexterity, covered by an outer Butyl rubber or Silver Shield® glove[6]. If handling dry powder for less than 5 minutes, double-nitrile is acceptable, but must be discarded immediately upon contamination.

  • Eye/Face Protection: ANSI Z87.1-compliant indirect-vent chemical splash goggles[3]. If handling the compound in a concentrated solution (>100 mL), a full face shield is mandatory to protect against corrosive splashes[2].

  • Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat. The cyclopentanone moiety carries flammability risks, and the imidazole moiety is corrosive[2][3]. Ensure no exposed skin between the shoe and ankle.

  • Respiratory Protection: All handling must occur inside a certified chemical fume hood[2]. If weighing large quantities outside a hood, use a half-mask respirator equipped with Organic Vapor (OV) / P100 particulate cartridges to capture both basic dust and volatile ketone vapors.

Operational Protocols: Step-by-Step Methodologies

The following workflows ensure a self-validating system where each step inherently minimizes the risk of the next.

Workflow A: Safe Weighing and Transfer
  • Preparation: Verify fume hood face velocity (target: 80–120 fpm). Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and acid chlorides[2][3].

  • PPE Donning: Inspect Butyl rubber gloves for pinholes. Don over standard nitrile gloves.

  • Static Mitigation: Imidazole derivatives can accumulate static charge. Use an anti-static gun (ionizer) on the weighing boat and use a grounded, static-free ceramic or PTFE spatula.

  • Transfer: Keep the source container as close to the balance as possible. Transfer the required mass slowly to prevent aerosolization of the corrosive powder.

  • Decontamination: Wipe down the balance and spatulas immediately with a solvent that dissolves the compound but does not damage the equipment (e.g., a dilute ethanol/water mixture, followed by pure water).

Standard operational workflow for handling 2-(1H-imidazol-1-ylmethyl)cyclopentanone.

Spill Response & Disposal Plans

Accidental releases require immediate, specific actions dictated by the compound's physical state at the time of the spill. Never use combustible absorbents (like sawdust) due to the reactive nature of the ketone and imidazole combination.

Immediate Spill Response Protocol
  • Evacuate and Isolate: If the spill is >50 grams or >100 mL of concentrated solution, evacuate the immediate area and allow the HVAC/fume hood to clear airborne particulates/vapors[7].

  • Assess the State:

    • For Solid Spills: Do not dry sweep. Lightly moisten the powder with water to suppress corrosive dust formation[2]. Scoop the dampened solid using non-sparking tools into a highly compatible, sealable polyethylene container.

    • For Solution Spills: Apply an inert, non-combustible absorbent such as dry sand, earth, or vermiculite[7].

  • Neutralization & Cleaning: Wash the spill area with copious amounts of water. Because imidazole is mildly alkaline in aqueous solutions[2], a very dilute, weak acid wash (e.g., 1% acetic acid) can be used for final surface neutralization, followed by a final water rinse.

  • Waste Segregation: Collect all contaminated PPE, absorbents, and wiping cloths in a designated hazardous waste container. Crucial: Ensure this container is strictly segregated from nitric acid, hydrogen peroxide, and other oxidizing waste streams[3].

Decision matrix and immediate response protocol for accidental chemical spills.

References

To ensure the highest standards of scientific integrity and Trustworthiness (E-E-A-T), the protocols and causality mechanisms in this guide are grounded in the following authoritative safety databases and institutional standard operating procedures:

  • University of Washington Environmental Health & Safety (EH&S). Standard Operating Procedure: Imidazole. Retrieved from: [Link]

  • New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Cyclopentanone. Retrieved from:[Link]

  • MAPA Professional. Chemical Glove Selection Tool & Permeation Database. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(1H-imidazol-1-ylmethyl)cyclopentanone
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2-(1H-imidazol-1-ylmethyl)cyclopentanone
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